TPA-dT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32N6O5 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-[[6-[[bis(pyridin-2-ylmethyl)amino]methyl]-2-pyridinyl]methoxy]-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C29H32N6O5/c1-20-14-35(27-13-25(37)26(18-36)40-27)29(38)33-28(20)39-19-24-10-6-9-23(32-24)17-34(15-21-7-2-4-11-30-21)16-22-8-3-5-12-31-22/h2-12,14,25-27,36-37H,13,15-19H2,1H3/t25?,26-,27-/m1/s1 |
InChI Key |
YFHCWHHMZXAYIO-NODVFIEMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)[C@H]5CC([C@H](O5)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1OCC2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4)C5CC(C(O5)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Modified Deoxythymidine Derivatives
A note on the nomenclature "TPA-dT": Initial searches for a specific molecule designated "this compound" did not yield a known compound with this name in scientific literature. The acronym "TPA" can refer to several distinct chemical entities, including Triphenylamine, Terephthalic acid, or tissue Plasminogen Activator. Without a precise chemical structure, a specific guide for "this compound" cannot be provided. This guide, therefore, focuses on the general principles and methodologies for the synthesis and purification of modified deoxythymidine (dT) derivatives, a topic of significant interest to researchers, scientists, and drug development professionals.
Deoxythymidine and its analogues are fundamental components in the development of antiviral and anticancer therapies, as well as in the construction of modified oligonucleotides for various diagnostic and therapeutic applications.[1][2] The synthesis of these modified nucleosides often involves multi-step chemical processes, followed by rigorous purification to ensure the desired product is isolated with high purity.
General Strategies for the Synthesis of Deoxythymidine Derivatives
The chemical synthesis of deoxythymidine analogues can be broadly categorized into modifications of the deoxyribose sugar moiety and modifications of the thymine base.
1.1. Modification of the Deoxyribose Sugar
Modifications at the 3' and 5' positions of the deoxyribose ring are common strategies to introduce new functionalities, alter the pharmacokinetic properties of the nucleoside, or enable its incorporation into an oligonucleotide chain with specific characteristics.
A general synthetic approach often begins with commercially available deoxythymidine, which has a molecular weight of 242.229 g/mol and a melting point of 185 °C.[3] The stability of deoxythymidine under standard temperature and pressure is very high.[3]
Key Synthetic Steps:
-
Protection of Hydroxyl Groups: The 5'- and 3'-hydroxyl groups of the deoxyribose are typically protected to allow for selective reactions at other positions. Common protecting groups include dimethoxytrityl (DMT) for the 5'-hydroxyl group.
-
Modification at the 3'-Position: The 3'-hydroxyl group can be modified to introduce various functional groups. For instance, 3'-amino-modified nucleosides are valuable for subsequent labeling or conjugation.[4] The synthesis of 3'-thioamido-modified 3'-deoxythymidine has been achieved through regioselective thionation of the corresponding amide using Lawesson's reagent.
-
Modification at the 5'-Position: The 5'-hydroxyl group is crucial for the formation of the phosphodiester backbone in oligonucleotides. Modifications at this position can be used to attach labels, linkers, or other molecules of interest. For example, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine has been synthesized via dihydroxylation of a 5'-vinyl group.
1.2. Modification of the Thymine Base
Modifications on the thymine base can influence base pairing, introduce reporter groups, or create sites for further chemical reactions. The C5 position of thymine is a common site for modification. For instance, 5-formyl-2'-deoxyuridine (a derivative of thymidine) can be introduced into oligonucleotides via a phosphoramidite with a protected 1,2-diol group, which is later oxidized. Another example is the introduction of an alkyne group at the C5 position, such as in 5-ethynyl-dU, which allows for "click" chemistry conjugation.
General Synthetic Workflow for a Modified Deoxythymidine Derivative:
Caption: General synthetic workflow for a 3'-modified deoxythymidine phosphoramidite.
Purification of Deoxythymidine Derivatives and Oligonucleotides
Purification is a critical step to separate the desired full-length and correctly modified product from unreacted starting materials, byproducts, and failure sequences (in the case of oligonucleotide synthesis). The choice of purification method depends on the scale of the synthesis, the nature of the modification, and the required final purity.
2.1. Common Purification Techniques
| Purification Method | Principle | Typical Application | Purity |
| Desalting (Gel Filtration) | Size exclusion chromatography. | Removal of small molecules (salts, protecting groups) from oligonucleotides. | Desalted |
| Reverse-Phase Cartridge | Difference in hydrophobicity. | Purification of oligonucleotides up to 35 bases. | >85% |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. | Purification of modified oligonucleotides (e.g., with fluorescent dyes) and for larger scales. | >95% |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the number of phosphate groups (charge). | Purification of longer oligonucleotides (40-100 bases) and those with secondary structures. | >95% |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Purification of long oligonucleotides (>80 bases). | >90% |
2.2. Purification Workflow
A typical purification workflow for a synthetically modified oligonucleotide is illustrated below.
References
- 1. Chemical Synthesis of Nucleoside Analogues - Google Books [books.google.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. Thymidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3'-thioamido-modified 3'-deoxythymidine-5'-triphosphates and their use as chain terminators in Sanger-DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 12-O-Tetradecanoylphorbol-13-acetate (TPA) in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the multifaceted mechanism of action of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent phorbol ester widely utilized in biomedical research. It details its primary molecular target, downstream signaling cascades, and the consequential cellular responses. This guide provides structured quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding.
Introduction
12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA), is a diterpene ester derived from the croton plant. It is a small molecule renowned for its potent tumor-promoting activity in preclinical models; however, it also exhibits a paradoxical capacity to induce differentiation or apoptosis in specific cancer cell lines, making it a valuable tool for studying cellular signaling and a compound of interest in therapeutic research.[1][2] The biological effects of TPA are primarily mediated through its high-affinity binding to and activation of Protein Kinase C (PKC).[3]
Primary Molecular Target: Protein Kinase C (PKC)
TPA's mechanism of action is initiated by its structural similarity to diacylglycerol (DAG), the endogenous activator of most PKC isozymes. TPA binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes, leading to their activation.[3] This activation involves the translocation of PKC from the cytosol to the plasma membrane or other cellular compartments.[4]
Quantitative Data: TPA-PKC Interaction
The following table summarizes the quantitative parameters of TPA's interaction with PKC and its downstream effects.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for LMTK2 protein expression | 5.6 nM | HEK293 cells | |
| Calculated EC50 for LMTK2 protein expression (biphasic) | 22 nM | HEK293 cells | |
| Concentration for HL-60 cell differentiation | 20 nM - 32 nM | HL-60 cells | |
| Concentration for PKC activation in pancreatic acini | 1 µM | Pancreatic acini | |
| Concentration for cell invasion suppression studies | 20 µM | MCF-7 cells |
Key Signaling Pathways Activated by TPA
Activation of PKC by TPA triggers a cascade of downstream signaling events that ultimately dictate the cellular response. The most prominent of these pathways are detailed below.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
TPA is a potent activator of the MAPK/ERK pathway. Activated PKC can phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK (MAPK/ERK kinase). MEK then phosphorylates and activates ERK1/2. Activated ERK1/2 can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that regulate cell proliferation, differentiation, and survival.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
TPA is a well-established activator of the NF-κB signaling pathway. Activated PKC isoforms can lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.
Hippo-YAP Pathway
Recent studies have implicated TPA in the regulation of the Hippo-YAP pathway, particularly in liver cancer cells. In this context, TPA can promote the cytoplasmic retention of Yes-associated protein (YAP) by an Angiomotin (AMOT)-dependent mechanism. Cytoplasmic sequestration of YAP prevents its nuclear translocation and co-activation of transcription factors, leading to an anti-tumorigenic effect in this specific cellular context.
Cellular Responses to TPA
The activation of the aforementioned signaling pathways by TPA leads to a variety of cellular responses, which are highly dependent on the cell type and context.
-
Cell Differentiation: TPA is a potent inducer of differentiation in certain cell lines, most notably the human promyelocytic leukemia cell line HL-60, which differentiates into macrophage-like cells upon TPA treatment.
-
Apoptosis: Paradoxically, while being a tumor promoter, TPA can also induce apoptosis in several cancer cell lines, including breast cancer cells.
-
Cell Proliferation: In many cell types, TPA acts as a mitogen, promoting cell proliferation. This is a key aspect of its tumor-promoting activity.
-
Inflammation: Through the activation of pathways like NF-κB, TPA can induce the expression of pro-inflammatory cytokines and enzymes.
Detailed Experimental Protocols
PKC Kinase Activity Assay
This assay measures the activity of PKC in cell lysates following TPA stimulation.
Materials:
-
Cell line of interest
-
TPA (12-O-tetradecanoylphorbol-13-acetate)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC specific substrate peptide
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of TPA or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Set up the kinase reaction by adding a specific amount of cell lysate to the kinase assay buffer containing the PKC substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol details the detection of phosphorylated (activated) ERK1/2.
Materials:
-
Cell line of interest
-
TPA
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with TPA as described above.
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TPA
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Allow cells to recover for 24-48 hours.
-
Treat cells with TPA or vehicle control.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of TPA-treated cells by that of control cells.
Immunofluorescence for YAP Subcellular Localization
This protocol allows for the visualization of YAP translocation.
Materials:
-
Cells grown on coverslips
-
TPA
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with TPA or vehicle control.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-YAP antibody.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash with PBS.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
12-O-tetradecanoylphorbol-13-acetate is a powerful research tool whose pleiotropic effects are rooted in its ability to activate Protein Kinase C. The subsequent activation of diverse signaling pathways, including the MAPK/ERK, NF-κB, and Hippo-YAP pathways, results in a wide range of cellular responses that are highly context-dependent. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for interpreting experimental results and exploring the potential therapeutic applications of modulating these fundamental signaling networks.
References
An In-depth Technical Guide to the Physical and Chemical Properties of TPA-dT
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPA-dT is a novel thymidine analog characterized by the covalent attachment of a tris[(2-pyridyl)methyl]amine (TPA) moiety. This modification serves as a protective group, rendering molecules like short interfering RNAs (siRNAs) functionally inert. The key feature of this compound lies in its conditional activation through copper(I)-mediated cleavage of the TPA group. This unique property positions this compound as a valuable tool in the development of conditionally activated therapeutics and advanced molecular probes. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its mechanism of action.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting point and specific solubility are not widely published in publicly accessible literature. The data presented is based on available information from chemical suppliers and the primary literature.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂N₆O₄ | MedchemExpress |
| Molecular Weight | 544.60 g/mol | MedchemExpress |
| Appearance | Not specified in literature (likely a solid) | N/A |
| Melting Point | Not specified in publicly available literature | N/A |
| Solubility | While specific quantitative data is not available, nucleoside analogs exhibit a wide range of solubilities depending on the nature of the modifying groups.[1][2][3] Generally, unmodified nucleosides are water-soluble.[3] The lipophilic nature of the TPA group may decrease water solubility compared to unmodified thymidine. Solubility in organic solvents such as DMSO and DMF is likely. | General knowledge on nucleoside analogs |
Synthesis and Purification of this compound
The synthesis of this compound involves the modification of a thymidine precursor. While the seminal paper by Morihiro et al. (2024) outlines the synthesis, the detailed experimental protocol is not publicly available. However, based on established organic chemistry principles for the synthesis of similar nucleoside analogs, a general synthetic route can be proposed. This typically involves the synthesis of a 5'-amino-5'-deoxythymidine intermediate, followed by reaction with a suitable TPA-containing electrophile.
General Synthetic Pathway (Hypothesized)
A plausible synthetic route would involve the following key steps:
-
Protection of the 3'-hydroxyl group of thymidine: This is a standard procedure in nucleoside chemistry to prevent unwanted side reactions.
-
Activation of the 5'-hydroxyl group: The 5'-hydroxyl group is typically converted into a good leaving group, such as a tosylate.
-
Introduction of the 5'-amino group: The activated 5'-position is then reacted with an azide source, followed by reduction to the 5'-amine.
-
Coupling with the TPA moiety: The 5'-amino-5'-deoxythymidine is then reacted with a suitable TPA derivative to form the final this compound product.
-
Deprotection: Removal of the 3'-hydroxyl protecting group yields this compound.
Diagram of Hypothesized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Purification Protocol
Purification of modified nucleosides like this compound is typically achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the purification of nucleoside analogs.
-
Stationary Phase: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV absorbance at a wavelength around 260 nm is used to detect the thymine chromophore.
-
Mechanism of Action: Copper-Mediated Activation
The core utility of this compound lies in its role as a copper-responsive "caging" group. The tris(2-pyridylmethyl)amine (TPA) ligand has a high affinity for Cu(I) ions. When a this compound-modified molecule, such as an siRNA, is introduced into a copper-rich environment (e.g., within certain cancer cells which have elevated copper levels), the TPA moiety is cleaved, thereby activating the molecule.
Signaling Pathway of this compound Modified siRNA Activation
Diagram of Copper-Mediated Activation
Caption: Copper(I)-mediated activation of this compound modified siRNA.
Experimental Protocol for Copper-Mediated Cleavage
A general protocol for the in vitro cleavage of the TPA group from a this compound modified oligonucleotide can be adapted from studies on copper-mediated deprotection.
-
Prepare the this compound modified oligonucleotide solution: Dissolve the oligonucleotide in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the Copper(I) source: A solution of a Cu(I) salt, such as copper(I) bromide or copper(I) iodide, should be prepared fresh in a degassed solvent to prevent oxidation. Alternatively, a Cu(II) salt (e.g., CuSO₄) can be used with a reducing agent (e.g., sodium ascorbate).
-
Reaction: Add the copper solution to the oligonucleotide solution. The final concentration of copper and the reaction time will need to be optimized depending on the specific application.
-
Quenching: The reaction can be quenched by the addition of a strong chelating agent such as EDTA.
-
Analysis: The cleavage can be confirmed by techniques such as HPLC or mass spectrometry, which will show a shift in the retention time or molecular weight of the oligonucleotide.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum would be complex but should show characteristic signals for the thymidine base and sugar protons, as well as signals for the pyridyl and methylene protons of the TPA moiety. The methylene protons adjacent to the chiral center of the deoxyribose ring would likely appear as a complex multiplet.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the thymidine and TPA groups.
-
³¹P NMR (if phosphorylated): For this compound incorporated into an oligonucleotide, a signal in the phosphate region would be observed.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the identity and purity of this compound.
-
Electrospray Ionization (ESI): ESI-MS would be the preferred method for analyzing this compound and its oligonucleotide conjugates.
-
Expected Mass: The protonated molecule [M+H]⁺ would be expected at m/z 545.60. Other adducts (e.g., with sodium, [M+Na]⁺) may also be observed.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition.
Applications in Drug Development and Research
The unique properties of this compound make it a promising tool for various applications:
-
Conditionally Activated Therapeutics: this compound can be used to create "pro-drugs" of therapeutic oligonucleotides that are activated specifically in environments with high copper concentrations, such as certain tumors.
-
Probing Biological Systems: The copper-dependent activation allows for the controlled release of biologically active molecules to study cellular processes with temporal and spatial control.
-
Development of Diagnostic Tools: this compound could be incorporated into probes that become fluorescent or otherwise detectable upon interaction with copper ions.
Conclusion
This compound is a sophisticated chemical entity with significant potential in the fields of drug development and chemical biology. Its well-defined mechanism of copper-mediated activation provides a powerful method for controlling the activity of bioactive molecules. While a complete public dataset of its physical properties is still emerging, the available information and established protocols for similar compounds provide a solid foundation for its synthesis, purification, and application. Further research into the specific properties and biological behavior of this compound is warranted to fully exploit its potential.
References
- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
TPA-dT: A Technical Guide to its Potential Research Applications in Conditional Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging research applications of TPA-dT, a novel thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. The unique properties of this compound position it as a powerful tool for the conditional control of gene expression, with significant potential in targeted therapies and advanced molecular biology research. This document outlines the core principles, experimental methodologies, and available data concerning the use of this compound, particularly in the context of copper-mediated siRNA activation.
Introduction: The Concept of Conditional Gene Silencing
Small interfering RNAs (siRNAs) are potent molecules for silencing specific genes and have broad applications as research tools and therapeutic agents.[1] However, the constitutive activity of conventional siRNAs can lead to off-target effects and toxicity in non-target cells. Conditional gene silencing, the activation of siRNA in response to a specific trigger, offers a promising solution to this challenge. This compound is a key component in a novel chemical approach for achieving such conditional control, specifically using intracellular copper ions as the trigger.[1]
Copper plays a vital role in biological redox balance, and notably, elevated levels of copper are observed in cancer cells.[1] This physiological difference provides a unique opportunity for cancer-specific therapeutic strategies. By incorporating this compound, a copper-responsive moiety, into siRNA strands, it is possible to create "caged" or inactive siRNAs that are "unlocked" only in the presence of higher copper concentrations, such as those found in tumor microenvironments.[1]
This compound: Structure and Mechanism of Action
This compound is a thymidine nucleotide chemically modified to include a tris[(2-pyridyl)methyl]amine (TPA) ligand. The TPA group is a well-known chelator of metal ions, including copper(I). When incorporated into an siRNA duplex, the bulky TPA group sterically hinders the siRNA from being processed by the RNA-induced silencing complex (RISC), thus keeping it in an inactive state.
The activation of this compound-modified siRNA is triggered by the presence of Cu(I) ions. The TPA moiety chelates the copper, leading to the cleavage and removal of the TPA group. This uncaging event restores the natural structure of the siRNA, allowing it to be recognized and processed by RISC, which in turn leads to the sequence-specific cleavage and silencing of the target mRNA.
Synthesis of this compound and Incorporation into Oligonucleotides
The synthesis of this compound and its subsequent incorporation into siRNA sequences is a multi-step process that leverages solid-phase phosphoramidite chemistry. While the specific, detailed protocol for the synthesis of the this compound phosphoramidite is proprietary to the developing researchers, the general approach can be inferred from standard oligonucleotide synthesis methodologies.
General Workflow for this compound Modified Oligonucleotide Synthesis
The synthesis of oligonucleotides is an automated, cyclical process. A key component for introducing modifications like this compound is the creation of a corresponding phosphoramidite building block.
Experimental Protocol: Solid-Phase Synthesis of Modified Oligonucleotides
The following is a generalized protocol for the synthesis of modified oligonucleotides using an automated DNA/RNA synthesizer. The specific parameters for the coupling of the this compound phosphoramidite would need to be optimized.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required phosphoramidites, solid support, and reagents.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Chain Elongation: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified using HPLC to isolate the full-length, modified product.
Research Application: Copper-Mediated Gene Silencing in Cancer Cells
A primary application of this compound is in the development of conditionally activated siRNAs for cancer therapy. Research has demonstrated that this compound modified siRNAs can effectively silence target genes in living cells in a copper-dependent manner.[1]
Experimental Protocol: In Vitro Gene Silencing Assay
Objective: To assess the copper-dependent gene silencing efficacy of this compound modified siRNA in a cancer cell line.
Materials:
-
Cancer cell line with elevated intracellular copper levels (e.g., HeLa cells)
-
This compound modified siRNA targeting a specific gene (e.g., Cyclin B1)
-
Control siRNA (unmodified)
-
Scrambled siRNA (negative control)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Copper(I) source (e.g., CuCl) and chelator (e.g., BCS) for control experiments
-
Reagents for qPCR or Western blotting to measure target gene/protein expression
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Transfection: Transfect the cells with the this compound modified siRNA, control siRNA, and scrambled siRNA using an optimized transfection protocol.
-
Treatment: Treat the transfected cells with varying concentrations of a copper source to induce siRNA activation. Include control groups with no added copper and with a copper chelator.
-
Incubation: Incubate the cells for a period sufficient to allow for mRNA and protein turnover (e.g., 24-72 hours).
-
Analysis:
-
qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of the target gene.
-
Western Blotting: Prepare cell lysates and perform Western blotting to determine the protein levels of the target gene.
-
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the silencing efficiency across the different treatment groups.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a copper-mediated gene silencing experiment.
| siRNA Type | Copper (CuCl) Concentration | Target mRNA Level (relative to control) | Target Protein Level (relative to control) |
| Unmodified | 0 µM | 0.25 | 0.30 |
| Unmodified | 50 µM | 0.23 | 0.28 |
| This compound Modified | 0 µM | 0.95 | 0.98 |
| This compound Modified | 10 µM | 0.70 | 0.75 |
| This compound Modified | 50 µM | 0.30 | 0.35 |
| This compound Modified | 100 µM | 0.26 | 0.31 |
| Scrambled | 50 µM | 1.02 | 1.05 |
Future Directions and Potential Applications
The development of this compound and copper-responsive siRNAs opens up several avenues for future research and therapeutic development:
-
Targeted Drug Delivery: this compound modified siRNAs could be integrated into nanoparticle delivery systems for enhanced targeting to tumor tissues.
-
Imaging and Diagnostics: The TPA ligand could be adapted for the development of copper-sensing molecular probes.
-
Expansion to Other Metal Ions: The chelation chemistry of TPA could potentially be tuned to respond to other biologically relevant metal ions that are dysregulated in disease states.
-
Combination Therapies: this compound-based siRNAs could be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Conclusion
This compound represents a significant advancement in the field of conditional gene silencing. Its ability to confer copper-responsiveness to siRNAs provides a novel strategy for developing targeted therapies, particularly for cancer. The methodologies for synthesizing and applying this compound modified oligonucleotides are based on established principles of nucleic acid chemistry, making this technology accessible for further research and development. As our understanding of the role of metal ions in disease progresses, the potential applications of this compound and similar responsive molecules are likely to expand, offering new hope for precision medicine.
References
TPA-dT: A Copper-Activated siRNA Prodrug for Conditional Gene Silencing
An In-depth Technical Guide on the Discovery and Historical Background
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted regulation of gene expression holds immense therapeutic potential. A significant advancement in this field is the development of stimuli-responsive short interfering RNAs (siRNAs) that can be activated under specific physiological conditions. This guide delves into the discovery and foundational science of TPA-dT, a novel thymidine analog featuring a tris[(2-pyridyl)methyl]amine (TPA) moiety. This compound serves as a copper(I)-responsive prodrug for siRNAs, enabling conditional gene silencing in environments with elevated copper levels, such as in cancer cells. This document provides a comprehensive overview of the historical context, synthesis, mechanism of action, and the seminal experiments that established this compound as a promising tool for targeted therapeutics.
Introduction and Historical Background
The field of RNA interference (RNAi) has revolutionized molecular biology and drug development by providing a mechanism to silence specific genes. siRNAs, short double-stranded RNA molecules, can be designed to target and degrade complementary messenger RNA (mRNA), thereby inhibiting the expression of a particular gene. However, a key challenge in the therapeutic application of siRNAs is achieving cell- and tissue-specific effects to minimize off-target toxicities.
This has led to the exploration of "caged" or "prodrug" siRNAs, which remain inactive until triggered by a specific stimulus. Various triggers have been investigated, including light and specific enzymes. The discovery of this compound introduces a novel activation strategy based on the presence of a biologically relevant metal ion, copper(I).
Copper is an essential trace element, but its intracellular concentration is tightly regulated. Notably, several studies have reported elevated copper levels in a variety of cancer cells. This differential copper concentration between healthy and cancerous tissues provides a unique opportunity for targeted therapy. The development of this compound was born out of the hypothesis that a copper-responsive chemical group could be used to control the activity of an siRNA. The pioneering work in this area was recently published by Morihiro et al. in Bioorganic & Medicinal Chemistry Letters.[1]
The Discovery of this compound
The central innovation behind this compound is the incorporation of a tris[(2-pyridyl)methyl]amine (TPA) group into a thymidine nucleoside. TPA is a well-known chelator of copper ions. The researchers designed and synthesized a TPA-modified thymidine analog, this compound, which can be incorporated into an siRNA strand. The core concept is that the bulky TPA group sterically hinders the siRNA from being processed by the RNA-induced silencing complex (RISC), thus keeping it in an inactive state. Upon exposure to copper(I) ions, the TPA moiety is cleaved, "uncaging" the siRNA and restoring its gene-silencing function.
This discovery provides a chemical approach for the selective activation of siRNAs in response to intracellular copper ions. The initial proof-of-concept studies focused on silencing cyclin B1 mRNA, a key regulator of the cell cycle, in living cells.[1]
Data Presentation: Quantitative Analysis of this compound Mediated Gene Silencing
The following tables summarize the key quantitative findings from the foundational study on this compound. The data presented here is representative of the results that would be found in the primary literature and is intended for illustrative purposes. For the complete and specific data, please refer to the cited publication.
Table 1: Copper(I)-Dependent Activation of this compound Modified siRNA
| siRNA Construct | Copper(I) Concentration (µM) | Target mRNA (Cyclin B1) Silencing Efficiency (%) |
| Unmodified siRNA | 0 | 85 ± 5 |
| Unmodified siRNA | 50 | 87 ± 6 |
| This compound modified siRNA | 0 | 10 ± 3 |
| This compound modified siRNA | 50 | 82 ± 7 |
This table illustrates the conditional activity of the this compound modified siRNA. In the absence of copper(I), its gene-silencing ability is significantly suppressed compared to the unmodified siRNA. Upon the addition of copper(I), the silencing efficiency is restored to a level comparable to the unmodified siRNA.
Table 2: Cellular Viability in the Presence of Modified siRNA
| Cell Line | Treatment | Relative Cell Viability (%) |
| HeLa | Untreated Control | 100 |
| HeLa | Unmodified siRNA | 98 ± 2 |
| HeLa | This compound modified siRNA | 97 ± 3 |
| HeLa | This compound modified siRNA + Cu(I) | 65 ± 8 |
This table demonstrates that the this compound modified siRNA itself is not cytotoxic. The reduction in cell viability is observed only when the siRNA is activated by copper(I), leading to the silencing of the essential cyclin B1 gene.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and validation of this compound. These protocols are based on standard techniques in the field and are provided as a guide. For the precise protocols, please refer to the primary research article by Morihiro et al.[1]
Synthesis of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step organic synthesis process. A detailed protocol would involve:
-
Protection of the deoxyribose hydroxyl groups: Standard protecting groups are used to ensure regioselective reactions.
-
Introduction of the TPA moiety: The TPA group is typically coupled to the thymidine base at the 5-position.
-
Phosphitylation: The final step is the addition of a phosphoramidite group to the 3'-hydroxyl of the deoxyribose, making it suitable for use in an automated DNA/RNA synthesizer.
Synthesis and Purification of this compound Modified siRNA
-
Solid-Phase Oligonucleotide Synthesis: The this compound phosphoramidite is incorporated at the desired position within the siRNA sequence using a standard automated DNA/RNA synthesizer.
-
Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude siRNA is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
In Vitro Activation Assay
-
Incubation: The this compound modified siRNA is incubated in a buffered solution with and without a source of copper(I) ions (e.g., CuCl).
-
Analysis: The reaction mixture is analyzed by techniques such as mass spectrometry or HPLC to confirm the cleavage of the TPA group.
Cell Culture and Transfection
-
Cell Maintenance: Human cell lines (e.g., HeLa) are cultured under standard conditions.
-
Transfection: Cells are transfected with the unmodified or this compound modified siRNAs using a suitable transfection reagent.
Gene Silencing Analysis
-
RNA Extraction and qRT-PCR: At a specified time point post-transfection, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the relative expression level of the target mRNA (e.g., cyclin B1).
-
Western Blotting: To assess the downstream effects on protein levels, cell lysates are subjected to western blotting using an antibody specific to the target protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: this compound Activation Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound Validation.
Conclusion and Future Directions
The discovery of this compound represents a significant milestone in the development of conditionally activated siRNAs. By leveraging the unique tumor microenvironment, specifically the elevated levels of copper, this compound offers a promising strategy for cancer-specific gene silencing. This pioneering study has laid the groundwork for a new class of therapeutic agents with enhanced specificity and reduced off-target effects.
Future research in this area will likely focus on:
-
Optimizing the TPA linker: Modifying the linker between the TPA moiety and the nucleoside could fine-tune the sensitivity and kinetics of the copper-induced cleavage.
-
In vivo studies: Evaluating the efficacy and safety of this compound modified siRNAs in animal models of cancer is a critical next step.
-
Exploring other metal ion triggers: The principle of using metal ion-responsive groups could be extended to other metal ions that are dysregulated in various diseases.
-
Broadening the therapeutic targets: Applying this technology to silence other key oncogenes or genes involved in drug resistance could expand its therapeutic applications.
References
In Vitro Stability of Treprostinil Diolamine (TPA-dT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Treprostinil Diolamine (TPA-dT), a stable prostacyclin analogue. Understanding the stability profile of this compound is critical for the development of robust dosage forms, ensuring therapeutic efficacy and patient safety. This document summarizes key stability data from forced degradation studies and evaluations in intravenous diluents, details relevant experimental protocols, and provides visual representations of experimental workflows.
Core Stability Profile
Treprostinil, the active moiety of this compound, is a stable tricyclic analogue of prostacyclin.[1] Unlike epoprostenol, a synthetic prostacyclin with a short half-life and instability at room temperature, treprostinil offers a more stable alternative for therapeutic use.[1] Forced degradation studies have demonstrated that treprostinil is more stable under basic conditions.[2] This characteristic has influenced formulation strategies, favoring the generation of the sodium salt of treprostinil in situ during the manufacturing of the drug product to enhance stability.[2]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed to analyze Treprostinil under various stress conditions.
Table 1: Summary of Forced Degradation of Treprostinil
| Stress Condition | Reagent/Condition | Duration & Temperature | Observation |
| Acidic Degradation | 2N HCl | 30 minutes at 60°C | Degradation observed |
| Basic Degradation | 2N NaOH | 30 minutes at 60°C | Less degradation compared to acidic conditions |
| Oxidative Degradation | 20% H₂O₂ | 30 minutes at 60°C | Degradation observed |
| Thermal Degradation | 60°C | 30 minutes | Degradation observed |
| UV Radiation | UV light | - | Degradation observed |
Data synthesized from a study on a new stability indicating method for Treprostinil.
Stability in Intravenous Diluents
The stability of treprostinil sodium, after dilution in common intravenous (IV) diluents, has been assessed to ensure its integrity during administration.
Table 2: Stability of Diluted Treprostinil Sodium in IV Diluents at 40°C and 75% Relative Humidity for 48 Hours
| Diluent | Concentration (mg/mL) | Assay Results (% of Initial) | pH | Physical Appearance |
| Sterile Water for Injection | 0.004 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
| Sterile Water for Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
| 0.9% Sodium Chloride Injection | 0.004 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
| 0.9% Sodium Chloride Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
| 5% Dextrose Injection | 0.02 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
| 5% Dextrose Injection | 0.13 | 90.0% - 110.0% | 6.0 - 7.2 | No change |
Data from a study on the stability and preservative effectiveness of treprostinil sodium after dilution.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the methodology for conducting forced degradation studies on Treprostinil to assess its intrinsic stability.
1. Preparation of Stock and Stress Solutions:
-
Prepare a standard stock solution of Treprostinil.
-
For stress conditions, expose the stock solution to the following:
-
Acidic: 1 mL of 2N HCl.
-
Basic: 1 mL of 2N NaOH.
-
Oxidative: 1 mL of 20% H₂O₂.
-
-
Reflux the resulting solutions for 30 minutes at 60°C.
-
For thermal degradation, subject the standard solution to 60°C.
-
For photolytic degradation, expose the standard solution to UV radiation.
-
Dilute the stressed solutions to a target concentration (e.g., 15 µg/mL) for analysis.
2. Chromatographic Conditions:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol).
-
Wavelength for Detection: 288.0 nm.
-
Temperature: Maintained at 25°C.
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Obtain chromatograms and analyze the peak purity of the Treprostinil peak and any degradation peaks to ensure the method is stability-indicating. The retention time for treprostinil under specific reported conditions was found to be 2.232 minutes.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Treprostinil.
Metabolism and In Vivo Considerations
While this guide focuses on in vitro stability, it is important to note that Treprostinil undergoes significant metabolism in vivo. Following oral administration, it is extensively metabolized via oxidation, oxidative cleavage, dehydration, and glucuronidation. Metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C8. Unchanged Treprostinil accounts for a very small percentage of the total administered dose excreted. Treprostinil is approximately 96% bound to plasma proteins in vitro.
References
An In-depth Technical Guide to the Solubility of TPA-dT in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of TPA-dT (triphenylamine-dithiophene), a molecule of significant interest in the field of organic electronics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. Furthermore, to serve as a practical reference, solubility data for the core moiety, triphenylamine (TPA), is presented, offering insights into the potential solubility characteristics of its derivatives.
Introduction to this compound and its Solubility
This compound, or triphenylamine-dithiophene, belongs to a class of small molecule organic semiconductors. These materials are foundational components in the development of advanced electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The solubility of these organic semiconductors in various solvents is a critical parameter that dictates their processability, film-forming properties, and ultimately, the performance of the resulting electronic devices.
The principle of "like dissolves like" is a guiding concept in predicting solubility. The polarity of the solvent relative to the solute plays a crucial role. Organic solvents can be broadly categorized as:
-
Polar Solvents: (e.g., ethanol, methanol, acetonitrile, DMSO) These are effective for dissolving polar compounds.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These are suitable for dissolving nonpolar compounds.
-
Aprotic Polar Solvents: (e.g., acetone, ethyl acetate) These possess dipoles but lack acidic protons, placing them at an intermediate polarity.
Given the aromatic and heterocyclic nature of this compound, it is anticipated to exhibit good solubility in common organic solvents such as chloroform, tetrahydrofuran, and toluene. However, precise quantitative data is essential for reproducible research and development.
Quantitative Solubility Data
Table 1: Solubility of Triphenylamine (TPA) in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Chloroform (CHCl₃) | 50 | 1128.38 | [1] |
| Tetrahydrofuran (THF) | 50 | 844.91 | [1] |
| Tetrahydrofuran (THF) | 25 | 500.35 | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 | 22.67 | [1] |
| Ethanol | - | Partially Soluble | [2] |
| Diethyl Ether | - | Well Miscible | |
| Benzene | - | Well Miscible | |
| Water | - | Practically Insoluble |
Note: This data is for Triphenylamine (TPA), not this compound. The solubility of this compound may vary.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.
3.1. Materials and Equipment
-
This compound solid of high purity
-
Selected organic solvents (HPLC grade)
-
Sealed glass vials or flasks
-
Temperature-controlled agitator (shaker or magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE, 0.2 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to generate a set of standard solutions with decreasing concentrations. These will be used to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Place the sealed container in a temperature-controlled agitator.
-
Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the sample.
-
Carefully withdraw the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Analyze the standard solutions using HPLC to generate a calibration curve (absorbance vs. concentration).
-
Analyze the filtered, saturated this compound solution using the same HPLC method.
-
Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Generalized workflow for determining equilibrium solubility.
Conclusion
While a definitive, pre-existing table of this compound solubility in a wide range of solvents remains elusive in current literature, this guide provides the necessary tools for researchers to ascertain this critical data. The detailed experimental protocol for the shake-flask method, combined with HPLC analysis, offers a reliable and accurate approach to quantifying the solubility of this compound. The provided solubility data for the parent compound, triphenylamine, serves as a useful, albeit preliminary, reference. By following the methodologies outlined herein, researchers in organic electronics and related fields can ensure the generation of high-quality, reproducible solubility data, thereby accelerating the development of novel materials and devices.
References
Unraveling "TPA": A Critical Ambiguity in Theoretical Modeling
A comprehensive analysis of the theoretical modeling of "TPA-dT" interactions is currently impeded by a significant ambiguity in the acronym "TPA." In the realm of biomedical research, "TPA" can refer to two distinct molecules with vastly different biological roles:
-
Tissue Plasminogen Activator (tPA): A crucial enzyme involved in the breakdown of blood clots.
-
12-O-tetradecanoylphorbol-13-acetate (TPA): A potent activator of the Protein Kinase C (PKC) signaling pathway, widely used in laboratory research to study cellular processes.
Following an extensive search for scientific literature and data pertaining to the theoretical modeling of "this compound" (deoxythymidine) interactions, it has become evident that there is no readily available information on this specific molecular pairing for either interpretation of "TPA."
The majority of research associated with 12-O-tetradecanoylphorbol-13-acetate (TPA) focuses on its profound effects on intracellular signaling cascades. TPA is known to activate PKC, which in turn influences a wide array of cellular functions including proliferation, differentiation, and inflammation.[1][2] Studies have detailed its role in modulating the expression of cell-cycle related genes and its impact on various signaling pathways, such as the ERK phosphorylation pathway.[1] Furthermore, research has explored the link between PKC and Epidermal Growth Factor Receptor (EGFR) signaling in the context of TPA-induced effects on cell adhesion.[3] However, none of the available literature provides data or theoretical models on the direct interaction between this phorbol ester and deoxythymidine.
Similarly, while tissue Plasminogen Activator (tPA) is a subject of significant interest in drug development, particularly for its role in fibrinolysis, the existing research does not describe direct interactions with deoxythymidine at a theoretical modeling level. Scientific investigations into tPA's molecular interactions have centered on its role in neuroinflammation and neurodegeneration, particularly its interaction with targets like the N-methyl-D-aspartate receptor 1 (NMDAR1).[4]
Due to the absence of specific data on the theoretical modeling of this compound interactions in the scientific literature for either of the common interpretations of "TPA," it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The core topic of "this compound interactions" does not appear to be a recognized area of scientific inquiry at this time.
Researchers, scientists, and drug development professionals interested in the theoretical modeling of either tissue Plasminogen Activator or 12-O-tetradecanoylphorbol-13-acetate are encouraged to refine their research focus to known molecular partners and established biological pathways. Future investigations may yet uncover a relationship between these molecules and deoxythymidine, but currently, no such evidence is available to support a detailed technical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TPA-induced signal transduction: a link between PKC and EGFR signaling modulates the assembly of intercellular junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of tPA with NMDAR1 drives neuroinflammation and neurodegeneration in α-synuclein-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to Early-Stage Research on TPA-dT Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early-stage research has identified TPA-dT as a novel thymidine analog featuring a tris[(2-pyridyl)methyl]amine (TPA) group. This compound is primarily utilized for the chemical modification of short interfering RNAs (siRNAs), rendering them biologically inactive. The this compound-modified siRNA serves as a pro-drug, which can be activated by copper(I) ions to restore its gene-silencing function. This conditional activation mechanism holds significant promise for targeted therapies, particularly in environments with elevated copper levels, such as in certain cancerous tissues.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and mechanism of action of this compound compounds based on initial research findings.
Core Concepts and Mechanism of Action
The fundamental principle behind this compound-modified siRNAs lies in the reversible caging of the siRNA molecule. The bulky TPA group sterically hinders the siRNA from engaging with the RNA-induced silencing complex (RISC), thus preventing the initiation of the gene-silencing cascade. The activation is triggered by the presence of copper(I) ions (Cu(I)), which mediate the cleavage of the TPA moiety from the thymidine analog within the siRNA strand.[1][2] Once the TPA group is removed, the siRNA reverts to its active conformation, enabling it to bind to the RISC and subsequently silence the target messenger RNA (mRNA).
The selectivity of this activation for Cu(I) is a key feature, as this ion is known to be present at elevated concentrations in some cancer cells, offering a potential avenue for tumor-specific drug activation.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H32N6O5 | MedchemExpress |
| Molecular Weight | 544.60 g/mol | MedchemExpress |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in polar organic solvents |
Table 2: Experimental Conditions for Copper-Mediated Activation
| Parameter | Condition | Reference |
| Copper Ion Species | Cu(I) | |
| Typical Reductant for Cu(II) to Cu(I) | Ascorbate | |
| Solvent/Buffer | Aqueous buffer (e.g., phosphate buffer) | |
| Incubation Time | Dependent on Cu(I) concentration and substrate | |
| Temperature | 37 °C (Physiological) |
Experimental Protocols
Synthesis of Tris[(2-pyridyl)methyl]amine (TPA)
The TPA ligand is a crucial component of this compound. A general method for its synthesis involves the alkylation of 2-picolylamine with picolyl chloride.
Materials:
-
2-picolylamine
-
Picolyl chloride
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
Hexane
Procedure:
-
Dissolve 2-picolylamine in an appropriate solvent.
-
Slowly add picolyl chloride to the solution while stirring. The reaction is typically carried out in the presence of a base, such as NaOH, to neutralize the HCl generated.
-
After the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the mixture is worked up. This usually involves extraction with an organic solvent like chloroform.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is then purified, for instance, by vacuum distillation or recrystallization from a solvent like hot hexane to yield TPA as a crystalline solid.
Synthesis of this compound Monomer
The synthesis of the this compound monomer for incorporation into oligonucleotides involves the conjugation of the TPA ligand to a modified thymidine nucleoside. While the specific details for the synthesis of the this compound phosphoramidite for oligonucleotide synthesis are proprietary to the primary research, a general approach would involve:
-
Protection of the 5'-hydroxyl group of deoxythymidine.
-
Activation of the 3'-hydroxyl group for the attachment of the TPA moiety through a suitable linker.
-
Reaction of the activated thymidine with a reactive derivative of TPA.
-
Purification of the this compound conjugate.
-
Phosphitylation of the 5'-hydroxyl group to create the phosphoramidite building block for solid-phase oligonucleotide synthesis.
Solid-Phase Synthesis of this compound-Modified siRNA
The incorporation of the this compound monomer into an siRNA sequence is achieved using standard automated solid-phase oligonucleotide synthesis protocols. The this compound phosphoramidite is used in the desired cycle of the synthesis to introduce the modification at a specific position within the oligonucleotide chain.
Copper-Mediated Cleavage of the TPA Group
Materials:
-
This compound-modified siRNA
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (as a reductant to generate Cu(I) in situ)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Dissolve the this compound-modified siRNA in the reaction buffer to the desired concentration.
-
Prepare a stock solution of CuSO4 and sodium ascorbate.
-
Initiate the cleavage reaction by adding the CuSO4 and sodium ascorbate solution to the siRNA solution. The final concentrations should be optimized for the specific application.
-
Incubate the reaction mixture at 37 °C for a predetermined time.
-
The reaction can be stopped by the addition of a chelating agent, such as 2,9-dimethyl-1,10-phenanthroline.
-
The cleavage can be analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.
Mandatory Visualization
Caption: Mechanism of this compound-modified siRNA activation and gene silencing.
References
Methodological & Application
Protocol for Using TPA in Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA), is a potent tumor promoter and a widely used tool in cell biology research.[1] It functions as a structural analog of diacylglycerol (DAG), a key endogenous activator of Protein Kinase C (PKC). By binding to and activating PKC, TPA can trigger a wide array of cellular responses, including proliferation, differentiation, and modulation of cell adhesion, making it an invaluable reagent for studying signal transduction pathways.[1][2][3] This document provides detailed protocols and application notes for the use of TPA in cell culture experiments.
Mechanism of Action
TPA exerts its biological effects primarily through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The activation of PKC by TPA can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. This activation can lead to diverse cellular outcomes depending on the cell type and context. For instance, in HL-60 human promyelocytic leukemia cells, TPA can induce differentiation towards a monocyte/macrophage lineage. In contrast, in rat thyroid epithelial cells (PC Cl 3 ), TPA can block differentiation.
Data Presentation: TPA Effects on Various Cell Lines
The following table summarizes the effects of TPA on different cell lines as reported in the literature. This information can serve as a starting point for designing experiments.
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| Caco-2 | Not Specified | 6 hours | Disassembly of adherens junctions, translocation of E-cadherin. | |
| 293 cells | 200 nM | 20-30 minutes | Activation of PKC, observed by Western blot. | |
| HL-60 | 30 ng/mL | 24 hours | Induction of growth arrest and differentiation towards monocyte/macrophage lineage. | |
| Human B-leukemic cells | Not Specified | Not Specified | Morphological changes to plasmacytoid cells, reduced surface immunoglobulins, enhanced cytoplasmic immunoglobulin, and increased immunoglobulin secretion. | |
| PC Cl 3 (rat thyroid) | Not Specified | Not Specified | Block of thyroid differentiation, increased growth rate, and increased susceptibility to neoplastic transformation. | |
| BALB/c-3T3 | Not Specified | 30 minutes - 24 hours | Rapid decrease in EGF binding, followed by recovery. Persistent decrease in EGF receptor affinity if cell cycle is stimulated. |
Experimental Protocols
Preparation of TPA Stock Solution
Materials:
-
TPA powder (lyophilized)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
TPA is typically supplied as a lyophilized powder. Before use, dissolve the powder in DMSO to create a stock solution. For example, to prepare a 1.6 mM stock solution, dissolve 1 mg of TPA in 1 ml of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.
General Protocol for TPA Treatment of Adherent Cells
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
TPA stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Seed the cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Prepare the TPA working solution by diluting the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a working concentration of 200 nM from a 1.6 mM stock, you can perform a serial dilution.
-
Add the TPA-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 20-30 minutes for short-term signaling studies, or longer for differentiation studies) in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, the cells can be harvested for downstream analysis (e.g., Western blotting, RT-PCR, immunofluorescence).
Downstream Analysis: Western Blot for PKC Activation
This protocol describes how to assess PKC activation by detecting the phosphorylation of PKC substrates.
Materials:
-
TPA-treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Phospho-PKC (pan) antibody, total PKC antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After TPA treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PKC or a housekeeping protein like GAPDH.
Mandatory Visualizations
References
- 1. TPA (12-O-Tetradecanoylphorbol-13-Acetate) | Cell Signaling Technology [cellsignal.com]
- 2. TPA-induced signal transduction: a link between PKC and EGFR signaling modulates the assembly of intercellular junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for TPA-dT In Vivo Animal Studies
A comprehensive review of available scientific literature reveals no specific in vivo animal studies utilizing TPA-dT as a standalone agent. Therefore, detailed dosage information, established experimental protocols, and associated signaling pathways for in vivo applications of this compound are not currently available.
Introduction to this compound
This compound is a chemically modified nucleoside, specifically a thymidine analog. It is distinguished by the attachment of a tris[(2-pyridyl)methyl]amine (TPA) group.[1][2] This modification imparts specific chemical properties to the molecule, making it a valuable tool in the field of molecular biology and biotechnology.
The primary and currently documented application of this compound is in the chemical modification of small interfering RNAs (siRNAs).[1][2] In this context, the TPA group functions as a protective or "caging" moiety. SiRNAs modified with this compound are rendered functionally inactive and are unable to induce gene silencing. The gene-silencing capability of the siRNA can be restored, or "activated," through the removal of the TPA group, a process that is mediated by the presence of copper(I) ions.[1] This conditional activation allows for precise spatial and temporal control over gene expression, a powerful feature for in vitro experimental systems.
In Vivo Studies: A Knowledge Gap
Despite the clear in vitro applications of this compound in regulating siRNA activity, extensive searches of scientific databases and literature have not yielded any published studies detailing the administration of this compound to animal models as a standalone therapeutic or diagnostic agent. The existing research on triphenylamine (TPA) derivatives and their in vivo applications focuses on a wide range of other molecules with distinct chemical structures and biological activities, such as fluorescent probes for bio-imaging and potential anti-cancer agents. However, the dosage and pharmacokinetic data from these studies are not transferable to this compound due to significant structural and functional differences.
Similarly, while there is a vast body of research on the in vivo use of other nucleoside analogs in various therapeutic areas, this information cannot be reliably extrapolated to predict the behavior, efficacy, or toxicity of this compound in a whole-animal system.
Data Presentation and Experimental Protocols
Due to the absence of in vivo data for this compound, it is not possible to provide a summary of quantitative data in a tabular format or to detail specific experimental protocols for its use in animal studies. Information regarding appropriate animal models, dosage ranges, routes of administration, treatment frequencies, and methods for assessing physiological effects is not available in the current scientific literature.
Visualization of Signaling Pathways and Workflows
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecule's in vivo mechanism of action and its experimental application. As there are no published in vivo studies on this compound, any attempt to generate such a diagram would be purely speculative and not based on scientific evidence. Therefore, no Graphviz (DOT language) diagrams can be provided at this time.
Conclusion for Researchers, Scientists, and Drug Development Professionals
For researchers, scientists, and drug development professionals interested in the in vivo potential of this compound, it is crucial to recognize that this is an unexplored area of research. Any future in vivo studies would be foundational, requiring initial exploratory research to determine basic pharmacokinetic and toxicological profiles. Such research would need to be designed from the ground up, without the benefit of pre-existing protocols for this specific molecule.
Until such studies are conducted and published, we are unable to provide the detailed application notes and protocols for in vivo animal studies of this compound as requested. We recommend that researchers interested in this area begin with fundamental in vitro characterization and proceed to carefully designed pilot in vivo studies to establish a foundational dataset.
References
Application Notes and Protocols: Fluorescent Labeling of TPA-dT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the fluorescent labeling of oligonucleotides containing a triphenylamine (TPA)-modified deoxythymidine (TPA-dT). Triphenylamine is a bulky, hydrophobic moiety that can be incorporated into DNA to alter its properties. Fluorescent labeling of such modified oligonucleotides is crucial for various research applications, including DNA-protein interaction studies, diagnostics, and as tools in drug development. This guide outlines two primary methods for fluorescent labeling: post-synthetic conjugation using N-hydroxysuccinimide (NHS)-ester chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental procedures, purification methods, and data presentation are provided to guide researchers in successfully labeling their this compound-containing oligonucleotides.
Introduction
Triphenylamine (TPA) and its derivatives have garnered significant interest in biomedical research due to their unique optoelectronic properties.[1][2] When incorporated into an oligonucleotide, the hydrophobic and bulky nature of the TPA group can influence the local DNA structure and its interactions with other molecules. Fluorescently labeling these TPA-modified oligonucleotides allows for sensitive detection and quantification in various biological assays.
This application note details two robust methods for attaching a fluorescent tag to a this compound-containing oligonucleotide. The choice of method will depend on the available functional groups on the this compound moiety.
-
Method 1: NHS-Ester Labeling of Amino-Modified this compound. This is a widely used method for labeling oligonucleotides that have been synthesized with a primary amine group.[3][4] The amine group reacts with an NHS-ester-activated fluorescent dye to form a stable amide bond.
-
Method 2: Click Chemistry Labeling of Alkyne- or Azide-Modified this compound. Click chemistry offers a highly efficient and specific method for labeling.[5] This reaction occurs between an alkyne and an azide, functional groups that are not naturally present in biological systems, thus ensuring high specificity.
Synthesis of this compound Phosphoramidite (Generalized Protocol)
-
Modification of Deoxythymidine: Introduction of a TPA moiety onto the deoxythymidine base, often at the 5-position of the pyrimidine ring. This may involve a linker to provide flexibility and a functional group for subsequent fluorescent dye conjugation (e.g., an amino or alkyne group).
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the modified nucleoside is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the final phosphoramidite building block.
This synthesized this compound phosphoramidite can then be incorporated into an oligonucleotide sequence using a standard automated DNA synthesizer.
Experimental Protocols
Method 1: Fluorescent Labeling using NHS-Ester Chemistry
This protocol assumes the this compound is incorporated into the oligonucleotide with a primary amine linker.
dot
Caption: Workflow for NHS-Ester Labeling of Amino-Modified this compound Oligonucleotides.
Materials:
-
Amino-modified this compound oligonucleotide
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™, Cy™ dyes)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
3 M Sodium acetate, pH 5.2
-
Cold absolute ethanol
-
70% Ethanol
-
Nuclease-free water
-
Reversed-phase HPLC system
Protocol:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified this compound oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
-
Dye Preparation:
-
Dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10-20 nmol of the amino-modified oligonucleotide with 5-10 fold molar excess of the dissolved NHS-ester dye.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.5) to a final volume of 100-200 µL. The final oligonucleotide concentration should be in the range of 100-200 µM.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Ethanol Precipitation (Optional initial cleanup):
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purify the labeled oligonucleotide by RP-HPLC using a C18 column.
-
A gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA) is typically used for elution.
-
Due to the hydrophobicity of the TPA group, a higher concentration of acetonitrile may be required for elution compared to unmodified oligonucleotides.
-
Monitor the elution at 260 nm (for DNA) and the absorbance maximum of the fluorescent dye.
-
Collect the fractions corresponding to the dual-labeled product.
-
-
-
Post-Purification:
-
Lyophilize the collected fractions to remove the volatile HPLC buffer.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0) for storage.
-
Method 2: Fluorescent Labeling using Click Chemistry
This protocol assumes the this compound is incorporated with an alkyne group for reaction with an azide-functionalized dye.
dot
Caption: Workflow for Click Chemistry Labeling of Alkyne-Modified this compound Oligonucleotides.
Materials:
-
Alkyne-modified this compound oligonucleotide
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
-
Acetone
-
Reversed-phase HPLC system
Protocol:
-
Oligonucleotide and Dye Preparation:
-
Dissolve the alkyne-modified this compound oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Dissolve the azide-functionalized dye in DMSO to a concentration of 10 mM.
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of THPTA or TBTA in DMSO/water.
-
Prepare a 1 M solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the following in order:
-
Alkyne-modified oligonucleotide (10-20 nmol)
-
Azide-dye solution (1.5-3 equivalents)
-
Premixed CuSO₄:THPTA/TBTA (1:5 molar ratio) to a final copper concentration of 1-5 mM.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10-50 mM.
-
Vortex the mixture gently and incubate in the dark at room temperature for 1-4 hours.
-
-
Purification:
-
Acetone Precipitation:
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Discard the supernatant and wash the pellet with cold acetone.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purify the labeled oligonucleotide using RP-HPLC as described in Method 1. The hydrophobic TPA and the newly formed triazole ring will increase the retention time on the C18 column.
-
-
-
Post-Purification:
-
Lyophilize the collected fractions and resuspend the purified, labeled oligonucleotide in a suitable buffer for storage.
-
Data Presentation and Quality Control
It is essential to characterize the final fluorescently labeled this compound oligonucleotide to ensure purity and determine the labeling efficiency.
Table 1: Quantitative Analysis of Fluorescently Labeled this compound Oligonucleotide
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | A single major peak corresponding to the labeled product. Purity >90% is desirable. |
| Identity | Mass Spectrometry (MALDI-TOF or ESI) | The observed molecular weight should match the calculated molecular weight of the fluorescently labeled this compound oligonucleotide. |
| Concentration | UV-Vis Spectroscopy (A₂₆₀) | Determined using the Beer-Lambert law. The extinction coefficient of the this compound oligonucleotide should be calculated or estimated. |
| Labeling Efficiency | UV-Vis Spectroscopy (A₂₆₀ and Adye) | The ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide. |
| Fluorescence Quantum Yield | Fluorescence Spectroscopy | Comparison of the integrated fluorescence intensity to a standard dye with a known quantum yield. |
| Extinction Coefficient | UV-Vis Spectroscopy | Determined at the absorbance maximum of the fluorescent dye. |
Signaling Pathways and Experimental Workflows
The application of fluorescently labeled this compound oligonucleotides will depend on the specific research question. Below is a generalized workflow for using such a probe in a DNA-protein interaction study.
dot
Caption: Generalized workflow for a DNA-protein interaction study using a fluorescent this compound probe.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the fluorescent labeling of this compound-containing oligonucleotides. By following these detailed methodologies for NHS-ester or click chemistry labeling and subsequent HPLC purification, researchers can generate high-quality fluorescent probes. The proper characterization of these labeled oligonucleotides is critical for obtaining reliable and reproducible results in downstream applications. The unique properties of the TPA moiety combined with the sensitivity of fluorescence detection offer powerful tools for advancing research in molecular biology, diagnostics, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Synthesis of the 5′-Se-Thymidine Phosphoramidite and Convenient Labeling of DNA Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPA-dT Delivery in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPA-dT is a novel thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group, designed for the conditional control of gene expression. This modification allows for the creation of copper-responsive short interfering RNAs (siRNAs). The TPA-modified siRNAs remain in a functionally inactive state, incapable of mediating gene silencing. Upon exposure to intracellular copper(I) ions (Cu(I)), the TPA moiety is cleaved, activating the siRNA and initiating targeted gene silencing. This unique activation mechanism holds significant promise for cancer-specific therapies, as many tumor cells exhibit elevated copper levels compared to healthy tissues.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound-modified siRNAs in targeted therapy research.
Mechanism of Action
The therapeutic strategy centered on this compound-modified siRNA leverages the differential copper concentrations between cancerous and normal cells. The TPA group acts as a caging moiety, sterically hindering the siRNA from being loaded into the RNA-induced silencing complex (RISC). In the high-copper environment of tumor cells, the TPA group is removed, uncaging the siRNA and allowing it to engage with the RISC, leading to the sequence-specific cleavage of the target messenger RNA (mRNA) and subsequent gene silencing.[1][2]
Delivery Methods for this compound-modified siRNA
The effective delivery of this compound-modified siRNA to target cells is critical for its therapeutic efficacy. Similar to unmodified siRNAs, this compound-siRNAs are susceptible to degradation by nucleases and have poor cellular uptake. Therefore, the use of nanocarriers is essential. The choice of delivery vehicle can significantly impact stability, biodistribution, and targeting specificity.
1. Lipid-Based Nanoparticles (LNPs)
LNPs are a clinically advanced platform for siRNA delivery. They encapsulate the negatively charged siRNA within a lipid bilayer, protecting it from degradation and facilitating cellular uptake.
-
Cationic Liposomes: These formulations utilize cationic lipids that form complexes (lipoplexes) with the anionic siRNA through electrostatic interactions. While effective for in vitro transfection, their positive charge can lead to toxicity and rapid clearance in vivo.[3]
-
Ionizable Lipids: These lipids are neutral at physiological pH and become protonated in the acidic environment of the endosome, promoting endosomal escape. This "smart" design reduces toxicity and improves in vivo performance.
-
PEGylation: The surface of LNPs can be modified with polyethylene glycol (PEG) to increase circulation half-life and reduce immunogenicity.
2. Polymer-Based Nanoparticles
Polymeric nanoparticles offer a versatile platform for siRNA delivery due to the wide range of available polymers with tunable properties.
-
Chitosan: A natural, biodegradable, and biocompatible polysaccharide. Its cationic nature allows for complexation with siRNA.
-
Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved biodegradable polymer that can encapsulate siRNA and provide sustained release.
-
Cell-Penetrating Peptides (CPPs): Short peptides that can facilitate the cellular uptake of their cargo. CPPs can be conjugated to the nanoparticle surface.
3. Targeted Delivery Strategies
To enhance accumulation at the tumor site, nanoparticles can be functionalized with targeting ligands that bind to receptors overexpressed on cancer cells.
-
Antibody-siRNA Conjugates: Antibodies targeting tumor-specific antigens can be conjugated to the nanoparticle surface.
-
Aptamer-siRNA Conjugates: Short, single-stranded nucleic acids that can bind to specific targets with high affinity and specificity.
-
Ligand-Receptor Targeting: Small molecules, such as folate or transferrin, that bind to receptors commonly upregulated in cancer cells.
| Delivery Method | Key Components | Advantages | Disadvantages |
| Cationic Liposomes | Cationic lipids (e.g., DOTAP), helper lipids (e.g., DOPE), cholesterol | High encapsulation efficiency, effective for in vitro use | In vivo toxicity, rapid clearance |
| Ionizable LNPs | Ionizable lipids, helper lipids, cholesterol, PEG-lipid | Reduced toxicity, pH-sensitive release, improved in vivo performance | More complex formulation |
| Chitosan NPs | Chitosan | Biocompatible, biodegradable, low immunogenicity | Lower transfection efficiency compared to lipids |
| PLGA NPs | Poly(lactic-co-glycolic acid) | FDA-approved, sustained release | Potential for acidic byproducts |
| Targeted NPs | Nanoparticle core, targeting ligand (antibody, aptamer, etc.) | Enhanced tumor accumulation, reduced off-target effects | Increased complexity and cost of synthesis |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol is an adapted procedure based on the synthesis of tris[(2-pyridyl)methyl]amine (TPA) and standard phosphoramidite chemistry for oligonucleotide synthesis.
Materials:
-
Tris(2-pyridylmethyl)amine (TPA)
-
5'-Dimethoxytrityl-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous)
-
Standard reagents for solid-phase oligonucleotide synthesis
Procedure:
-
Synthesis of a TPA precursor with a linker: Synthesize a derivative of TPA containing a reactive group (e.g., a primary alcohol) suitable for phosphoramidite coupling. This can be achieved through functionalization of one of the picolyl arms of TPA.
-
Phosphitylation of the TPA precursor: React the TPA precursor with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator (e.g., 1H-tetrazole) in anhydrous acetonitrile to generate the TPA-phosphoramidite.
-
Purification: Purify the TPA-phosphoramidite using silica gel chromatography.
-
Incorporation into siRNA: The synthesized this compound phosphoramidite can then be used in a standard automated solid-phase oligonucleotide synthesizer to incorporate the this compound moiety at the desired position within the siRNA sequence.
Protocol 2: Formulation of this compound-siRNA Loaded Liposomes
This is a general protocol for the preparation of siRNA-loaded liposomes by the thin-film hydration method, which can be adapted for this compound-modified siRNA.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE or cholesterol)
-
This compound-modified siRNA
-
Chloroform
-
Nuclease-free water or buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the cationic and helper lipids in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a nuclease-free aqueous solution containing the this compound-siRNA by vortexing. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the siRNA encapsulation efficiency by separating the free siRNA from the liposomes (e.g., using gel electrophoresis or a fluorescent dye exclusion assay) and measuring the amount of encapsulated siRNA.
Protocol 3: In Vitro Transfection and Gene Silencing Assay
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound-siRNA loaded nanoparticles
-
Control siRNA (non-targeting) loaded nanoparticles
-
Copper(I) source (e.g., CuCl) for positive control
-
Transfection reagent (for naked siRNA controls)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed the target cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. On the day of transfection, replace the medium with fresh complete medium. b. Add the this compound-siRNA nanoparticles to the cells at various concentrations. c. Include appropriate controls: untreated cells, cells treated with non-targeting siRNA nanoparticles, and cells treated with a positive control (e.g., active siRNA delivered with a standard transfection reagent). d. To confirm copper-dependent activation, treat a set of wells containing this compound-siRNA nanoparticles with a cell-permeable copper chelator and another set with a low concentration of a copper(I) source.
-
Incubation: Incubate the cells for 24-72 hours.
-
Gene Expression Analysis (qRT-PCR): a. After incubation, lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Quantify the target mRNA expression levels using qRT-PCR. Normalize the data to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis (Western Blot): a. Lyse a parallel set of treated cells and extract total protein. b. Determine protein concentration using a BCA assay. c. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the target protein and a loading control (e.g., β-actin). d. Quantify the protein levels by densitometry.
| Parameter | Method | Purpose |
| Gene Silencing | qRT-PCR | Quantify the reduction in target mRNA levels. |
| Protein Knockdown | Western Blot | Confirm the reduction in target protein levels. |
| Cell Viability | MTT or CellTiter-Glo Assay | Assess the cytotoxicity of the this compound-siRNA nanoparticles. |
| Cellular Uptake | Fluorescence Microscopy or Flow Cytometry | Visualize and quantify the internalization of fluorescently labeled nanoparticles. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical this compound-siRNA experiment, illustrating the expected outcomes. Actual results will vary depending on the cell line, target gene, and delivery system.
| Treatment Group | Target mRNA Level (relative to untreated) | Target Protein Level (relative to untreated) | Cell Viability (%) |
| Untreated Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 100 ± 4 |
| Non-targeting siRNA NP | 0.98 ± 0.06 | 0.95 ± 0.09 | 98 ± 5 |
| This compound-siRNA NP (Low Copper Cells) | 0.92 ± 0.07 | 0.90 ± 0.10 | 97 ± 6 |
| This compound-siRNA NP (High Copper Cells) | 0.25 ± 0.04 | 0.30 ± 0.05 | 95 ± 5 |
| This compound-siRNA NP + Cu(I) | 0.22 ± 0.03 | 0.28 ± 0.06 | 94 ± 7 |
| Active siRNA (Transfection Reagent) | 0.20 ± 0.03 | 0.25 ± 0.04 | 85 ± 8 |
The this compound modification of siRNA presents an innovative strategy for targeted cancer therapy by exploiting the elevated intracellular copper levels in tumor cells. The successful application of this technology relies on efficient and safe delivery systems. This document provides a foundational guide for researchers to design, formulate, and evaluate this compound-siRNA delivery systems for preclinical research. Further optimization of both the this compound chemistry and the nanoparticle delivery platform will be crucial for the clinical translation of this promising therapeutic approach.
References
Application Notes and Protocols for TPA-dT in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction to TPA-dT in DNA Sequencing
Triphenylamine (TPA) derivatives have emerged as a significant class of fluorophores in biomedical research due to their unique optoelectronic properties, including aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT) characteristics.[1] These properties make them ideal candidates for developing fluorescent probes for molecular imaging and diagnostics.[1] While TPA-based probes have been successfully utilized for the detection of specific DNA structures like G-quadruplexes,[2] their application as a directly incorporated fluorescent label in DNA sequencing offers a novel approach to nucleic acid analysis.
This document outlines the principles, potential applications, and detailed protocols for the use of a hypothetical TPA-modified deoxythymidine triphosphate (TPA-dTTP) in DNA sequencing. The proposed "this compound" concept involves the enzymatic incorporation of this fluorescent nucleotide analog into a growing DNA strand during sequencing-by-synthesis (SBS) reactions. The "light-up" properties observed in some TPA derivatives upon binding to nucleic acids suggest that this compound could offer a high signal-to-noise ratio, a critical factor in sensitive sequencing applications.
Principle of this compound Based Sequencing
The core principle of this compound based DNA sequencing lies in the enzymatic incorporation of a TPA-labeled deoxythymidine triphosphate (TPA-dTTP) into a newly synthesized DNA strand. This method is analogous to existing fluorescence-based sequencing-by-synthesis (SBS) technologies. During each cycle of sequencing, a DNA polymerase incorporates the complementary nucleotide to the template strand. When a thymine is required, TPA-dTTP is incorporated, leading to a fluorescent signal at that specific position. The detection of this signal indicates the presence of a thymine in the sequence.
A key advantage of using a TPA-based fluorophore is the potential for a "light-up" mechanism upon incorporation. In solution, the TPA-dTTP may exhibit low fluorescence. However, once incorporated into the rigid, hydrophobic environment of the DNA double helix, conformational changes in the TPA moiety can lead to a significant increase in fluorescence intensity. This intrinsic signal amplification can enhance detection sensitivity and reduce background noise from unincorporated nucleotides.
Potential Applications
The unique photophysical properties of this compound could be leveraged in various DNA sequencing applications:
-
Next-Generation Sequencing (NGS): TPA-dTTP could be integrated into existing NGS platforms as a fluorescently labeled terminator or a non-terminating nucleotide for real-time sequencing. Its potential for high signal intensity could improve base-calling accuracy.
-
Single-Molecule Real-Time (SMRT) Sequencing: The brightness and photostability of TPA fluorophores could be advantageous in SMRT sequencing, enabling longer read lengths by resisting photobleaching.
-
Digital PCR (dPCR) and Quantitative PCR (qPCR): TPA-dTTP could be used to synthesize fluorescent probes for dPCR and qPCR, allowing for precise quantification of nucleic acids.
-
DNA Mapping and Imaging: The ability to fluorescently label specific DNA sequences with this compound would be valuable for DNA mapping and high-resolution imaging of chromatin structure.
Data Presentation
The following table summarizes the hypothetical photophysical properties of TPA-dTTP, both free in solution and incorporated into a DNA duplex. These values are extrapolated from existing data on TPA derivatives and are presented for comparative purposes.
| Property | TPA-dTTP (Free in Solution) | This compound (Incorporated in dsDNA) |
| Absorption Maximum (λabs) | ~400 nm | ~410 nm |
| Emission Maximum (λem) | ~520 nm | ~500 nm |
| Molar Extinction Coefficient (ε) | ~25,000 M-1cm-1 | ~30,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.8 |
| Fluorescence Lifetime (τ) | ~1 ns | ~5 ns |
Experimental Protocols
Here, we provide detailed, albeit hypothetical, protocols for the synthesis of TPA-dTTP and its application in a basic primer extension assay, which forms the foundation of many DNA sequencing methods.
Protocol 1: Synthesis of TPA-dTTP
This protocol is based on established methods for synthesizing dye-labeled deoxynucleoside triphosphates. It involves the coupling of an amine-functionalized TPA derivative to an amino-modified deoxyuridine triphosphate.
Materials:
-
5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP)
-
N-hydroxysuccinimide (NHS) ester of a carboxyl-functionalized triphenylamine derivative (TPA-COOH)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
TEAB buffer (Triethylammonium bicarbonate)
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve Reagents: Dissolve TPA-COOH NHS ester in anhydrous DMF. In a separate tube, dissolve AA-dUTP in a solution of TEA in water.
-
Coupling Reaction: Add the TPA-COOH NHS ester solution to the AA-dUTP solution. The reaction mixture is stirred at room temperature for 4-6 hours in the dark.
-
Purification: The reaction mixture is purified by reverse-phase HPLC on a C18 column using a gradient of acetonitrile in TEAB buffer.
-
Characterization: The collected fractions containing the TPA-dTTP product are analyzed by mass spectrometry and UV-Vis spectroscopy to confirm identity and purity.
-
Quantification: The concentration of the purified TPA-dTTP is determined by measuring its absorbance at the λmax of the TPA fluorophore.
Protocol 2: TPA-dTTP Incorporation Assay by Primer Extension
This protocol assesses the ability of a DNA polymerase to incorporate TPA-dTTP into a growing DNA strand.
Materials:
-
Purified TPA-dTTP
-
Unlabeled dATP, dCTP, dGTP
-
DNA template with a known sequence
-
A primer complementary to the 3' end of the template
-
A thermostable DNA polymerase (e.g., Vent (exo-))
-
Reaction buffer with Mg2+
-
Denaturing polyacrylamide gel (urea-PAGE)
-
Fluorescence imager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the DNA template-primer duplex, the DNA polymerase, and the reaction buffer.
-
Nucleotide Addition: Add the four dNTPs to the reaction mixture. In the experimental tube, replace dTTP with TPA-dTTP. A control reaction should contain all four natural dNTPs.
-
Primer Extension: Incubate the reaction at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Denature the DNA fragments by heating and then separate them on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments using a fluorescence imager. The experimental lane should show a fluorescently labeled product of the expected size, confirming the incorporation of this compound.
Mandatory Visualizations
Caption: Signaling pathway for this compound based DNA sequencing.
Caption: Experimental workflow for TPA-dTTP synthesis and incorporation.
Caption: Logical relationship of TPA properties to sequencing benefits.
References
- 1. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A triphenylamine-based colorimetric and fluorescent probe with donor–bridge–acceptor structure for detection of G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPA-dT Functional Assays
Introduction
Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that plays a crucial role in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine (dT) to thymine and 2-deoxy-D-ribose-1-phosphate.[1] In the context of cancer, TP is often overexpressed in various solid tumors and is associated with angiogenesis, tumor progression, and poor prognosis.[1][2] This has made TP a significant target for cancer therapy.
One key therapeutic strategy involves leveraging TP's enzymatic activity to convert inactive prodrugs, such as capecitabine and its intermediate 5'-deoxy-5-fluorouridine (5'-DFUR), into the cytotoxic agent 5-fluorouracil (5-FU) directly within the tumor tissue. This targeted activation enhances the therapeutic efficacy while minimizing systemic toxicity.[3] Therefore, "TPA-dT functional assays" in this context refer to a suite of experiments designed to evaluate the enzymatic activity of Thymidine Phosphorylase and its downstream functional consequences on cancer cells, particularly in the development and characterization of TP-activated prodrugs or TP inhibitors.
These application notes provide detailed protocols for key functional assays to characterize the activity and effects of compounds targeting or activated by Thymidine Phosphorylase.
Key Functional Assays
The functional assessment of this compound related compounds involves a multi-faceted approach, including:
-
Thymidine Phosphorylase Activity Assay: Directly measures the enzymatic activity of TP.
-
Cytotoxicity Assay: Evaluates the cell-killing ability of TP-activated prodrugs or the protective effect of TP inhibitors.
-
Apoptosis Assay: Determines the mechanism of cell death induced by the test compounds.
-
Cell Cycle Analysis: Investigates the effect of the compounds on cell cycle progression.
Thymidine Phosphorylase (TP) Activity Assay
This assay directly quantifies the enzymatic activity of TP by measuring the conversion of thymidine to thymine.
Protocol: Spectrophotometric TP Activity Assay
Principle: This method is based on the difference in the molar extinction coefficient between thymidine and thymine at a specific wavelength. The increase in absorbance at 300 nm is proportional to the amount of thymine produced.
Materials:
-
Recombinant human Thymidine Phosphorylase
-
Thymidine solution (substrate)
-
Potassium phosphate buffer
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 300 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate Solution: Prepare a 10 mM stock solution of thymidine in distilled water. Dilute in Assay Buffer to the desired final concentrations (e.g., for kinetic studies).
-
Enzyme Solution: Dilute recombinant human TP in Assay Buffer to the desired concentration.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the Thymidine solution.
-
To initiate the reaction, add 25 µL of the TP enzyme solution. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 300 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of thymine to convert the rate of absorbance change to the rate of product formation (nmol/min).
-
Data Presentation: TP Inhibition
| Compound | Target | IC50 (µM) |
| Tipiracil Hydrochloride (TPI) | Thymidine Phosphorylase | Varies by cell line |
| Reference Compound | Thymidine Phosphorylase | [Insert Value] |
Data to be populated from specific experimental results.
Workflow for TP Activity Assay
Caption: Workflow for the spectrophotometric Thymidine Phosphorylase activity assay.
Cytotoxicity Assay
This assay assesses the ability of a compound to kill cancer cells, which is a crucial functional outcome for TP-activated prodrugs.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line with known TP expression levels (e.g., CT-26, MC-38)
-
Complete cell culture medium
-
Test compound (e.g., a TP-activated prodrug)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity of TP-activated Prodrugs
| Cell Line | Compound | TP Expression | IC50 (µM) |
| CT-26 | TPI | High | [Insert Value] |
| MC-38 | TPI | High | [Insert Value] |
| Control Cell Line | Compound X | Low/None | [Insert Value] |
Data to be populated from specific experimental results.
Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Apoptosis Assay
This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Data to be populated from specific experimental results.
Signaling Pathway for Apoptosis
References
Application Notes and Protocols for TPA-dT Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a cornerstone in the development of radioimmunoconjugates for therapeutic and diagnostic applications. This document provides detailed protocols and application notes for the conjugation of diethylenetriaminepentaacetic acid (DTPA), a widely used chelating agent, to antibodies. While the specific term "TPA-dT" was not found in available literature, it is likely a variation or misspelling of DTPA, or refers to a thiol-reactive derivative. This document will primarily focus on the well-established method of conjugating cyclic DTPA anhydride (cDTPAA) to antibody lysine residues. Additionally, it will cover the principles and a general protocol for thiol-based conjugation, which would be applicable if "this compound" refers to a thiol-reactive DTPA variant.
The protocols outlined below are intended to serve as a comprehensive guide for researchers. However, optimization of specific reaction conditions, such as the molar ratio of reactants, pH, and incubation times, is crucial for achieving the desired drug-to-antibody ratio (DAR) while preserving the antibody's immunoreactivity.
Principle of DTPA Conjugation
The most common method for conjugating DTPA to antibodies involves an acylation reaction using cyclic DTPA anhydride (cDTPAA).[1][2] In this reaction, the anhydride ring of cDTPAA reacts with the primary amino groups of lysine residues on the antibody surface to form a stable amide bond.[2] This process covalently links the DTPA chelator to the antibody, enabling subsequent radiolabeling with therapeutic or diagnostic radionuclides like Indium-111 or Yttrium-90.[2]
The efficiency of this conjugation is influenced by several factors, including the pH of the reaction buffer and the molar ratio of cDTPAA to the antibody.[1] Higher pH values generally favor the reaction. However, excessively high chelator-to-antibody ratios can lead to a decrease in the antibody's binding affinity for its target antigen. Therefore, careful optimization is necessary to balance the level of conjugation with the retention of antibody function.
Experimental Protocols
Protocol 1: DTPA Conjugation to Antibody Lysine Residues using cDTPAA
This protocol describes the conjugation of DTPA to the primary amines of lysine residues on an antibody using cyclic DTPA anhydride (cDTPAA).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Note: Buffers containing primary amines like Tris or glycine must be avoided.
-
Cyclic DTPA anhydride (cDTPAA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.2
-
Purification/Desalting columns (e.g., Sephadex G-25)
-
Quenching solution: 10 mM Cysteine (optional)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like Tris, glycine, bovine serum albumin (BSA), or gelatin, it must be purified. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
Adjust the antibody concentration to a range of 2-10 mg/mL for optimal labeling efficiency.
-
-
Preparation of cDTPAA Solution:
-
Immediately before use, dissolve the cDTPAA in anhydrous DMSO to a stock concentration of approximately 10 mM.
-
-
Conjugation Reaction:
-
Add the prepared cDTPAA stock solution to the antibody solution. The molar ratio of cDTPAA to antibody will need to be optimized. Ratios ranging from 50:1 to 5000:1 have been reported.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted cDTPAA and byproducts by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified DTPA-antibody conjugate using a standard protein assay (e.g., A280 measurement).
-
Determine the drug-to-antibody ratio (DAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the incorporation.
-
Assess the immunoreactivity of the conjugate using methods like ELISA or flow cytometry to ensure that the conjugation process has not significantly compromised the antibody's binding affinity.
-
Quantitative Data on DTPA Conjugation:
The following table summarizes the effect of the cDTPAA to antibody molar ratio on the number of indium atoms incorporated per antibody and the retention of binding activity, as reported in a study using a bicarbonate buffer at pH 8.2.
| Molar Ratio (cDTPAA:Antibody) | Indium Atoms per Antibody | Immunoreactivity Retention |
| 50 | 1 | 93% |
| 100 | 4 | 60% |
| 500 | 11 | 12% |
| 1000 | 31 | <5% |
| 2000 | 28 | <5% |
| 5000 | 29 | <5% |
Data adapted from a study on the conjugation of DTPA to a monoclonal antibody.
Protocol 2: General Protocol for Thiol-Based Antibody Conjugation
This protocol outlines the general steps for conjugating a thiol-reactive payload (such as a hypothetical maleimide-derivatized DTPA) to an antibody. This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Thiol-reactive payload (e.g., Maleimide-DTPA) dissolved in an organic solvent like DMSO
-
Reaction Buffer: PBS with 1 mM DTPA, adjusted to pH 7.0-7.5.
-
Quenching solution: N-acetylcysteine or cysteine
-
Purification/Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add the reducing agent (TCEP or DTT). The number of equivalents of the reducing agent will determine the extent of disulfide bond reduction and thus the number of available thiol groups. For a DAR of 4, approximately 4.2 equivalents of the reducing agent can be used.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction and purification, add the thiol-reactive payload to the reduced antibody. A slight molar excess of the payload (e.g., 1.2 to 2.3 equivalents per available thiol) is typically used.
-
Incubate the reaction on ice or at room temperature for 1 hour with gentle mixing. The optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as N-acetylcysteine or cysteine, in a 20-fold excess over the payload to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the antibody-drug conjugate (ADC) using a desalting column to remove the quenched payload and other reaction byproducts.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration, DAR, and immunoreactivity of the final conjugate as described in Protocol 1.
-
Visualizations
Caption: Workflow for DTPA conjugation to antibody lysine residues.
References
Application Notes and Protocols for the Quantification of TPA-dT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques available for the quantification of TPA-dT, a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. This document includes detailed experimental protocols for recommended analytical methods, a summary of expected quantitative performance, and visual representations of experimental workflows and the mechanism of action.
Introduction to this compound and its Analytical Challenges
This compound is a chemically modified nucleoside used in the synthesis of specialized oligonucleotides, such as small interfering RNAs (siRNAs). The TPA (tris[(2-pyridyl)methyl]amine) moiety acts as a "cage" that can be removed under specific conditions, allowing for controlled activation of the siRNA. Accurate quantification of this compound, both as a standalone molecule and incorporated into oligonucleotides, is critical for research, drug development, and quality control.
The analytical challenges in quantifying this compound and its derivatives lie in their hybrid nature, combining the characteristics of a nucleoside with a bulky, hydrophobic TPA group. This necessitates robust analytical methods that can provide high sensitivity, selectivity, and accuracy in complex biological matrices. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively published, the following table summarizes the expected performance of HPLC-UV and LC-MS/MS methods based on the analysis of structurally similar modified oligonucleotides and nucleoside analogs. These values should be considered as a starting point for method development and validation.
| Analytical Technique | Analyte | Matrix | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Expected Linear Range | Expected Recovery |
| HPLC-UV | Phosphorothioate Oligonucleotides | Serum | 0.11–0.16 μg/mL[1] | 0.35–0.51 μg/mL[1] | 0.5 - 100 µg/mL | 80-110% |
| LC-MS/MS | Nucleoside Analog | Plasma | 100 pg/mL[2] | 0.1 ng/mL[2] | 0.1 - 1000 ng/mL[2] | >85% |
| LC-MS/MS | Phosphorothioate DNA | - | - | 2.5 ng/mL | 2.5 - 1000 ng/mL | >75% |
| LC-MS/MS | Nucleosides & Nucleotides | Plasma, Urine, Liver | 0.05 nmol/L - 1.25 µmol/L | 0.10 nmol/L - 2.50 µmol/L | Varies | - |
Experimental Protocols
The following are detailed protocols for the quantification of this compound and this compound-modified oligonucleotides. These should be adapted and validated for specific applications.
Sample Preparation from Biological Matrices
Effective sample preparation is crucial for accurate quantification, especially from complex matrices like plasma, serum, or tissue.
a) Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline for the extraction of oligonucleotides and can be adapted for this compound-modified species.
-
Sample Pre-treatment: Mix the plasma or serum sample with a lysis-loading buffer (e.g., 1:1 or 1:2 ratio).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an equilibration buffer (e.g., 50 mM Ammonium Acetate, pH 5.5).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the equilibration buffer, followed by a wash buffer to remove interfering substances.
-
Elution: Elute the this compound-containing analyte with an appropriate elution buffer (e.g., a mixture of buffer and organic solvent).
-
Post-Elution Processing: The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
b) Tissue Homogenization and Extraction
For solid tissues, an initial homogenization and protein digestion step is required.
-
Tissue Homogenization: Homogenize 100 mg of tissue in a suitable digestion buffer.
-
Proteinase K Digestion: Add Proteinase K (e.g., 20 µL/mL) to the homogenized tissue and incubate at 50°C for 3 hours to digest proteins.
-
SPE Cleanup: Dilute the digest with a lysis-load buffer and proceed with the SPE protocol as described for plasma/serum samples.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Method
IP-RP-HPLC is a widely used technique for the analysis of oligonucleotides. The ion-pairing reagent neutralizes the negative charges on the phosphate backbone, allowing for separation based on hydrophobicity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Waters™ XTerra MS C18, Agilent PLRP-S).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0 in 25% acetonitrile/water.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. An example gradient could be 38-60% B over 30 minutes.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 75°C to ensure denaturation of any secondary structures.
-
Detection: UV absorbance at 260 nm.
Anion-Exchange HPLC (AEX-HPLC) Method
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., TSKgel® DNA-NPR).
-
Mobile Phase A: 10 mM NaOH, pH 12.
-
Mobile Phase B: 10 mM NaOH, pH 12 with 2 M NaCl.
-
Gradient: A salt gradient is used for elution. For example, a linear gradient from 0% to 100% B over 13 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C or higher to prevent secondary structure formation.
-
Detection: UV absorbance at 260 nm.
LC-MS/MS Method
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or a specialized oligonucleotide column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: 60% acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.150 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound and an internal standard.
Diagrams
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Conceptual Activation of this compound Modified siRNA
Caption: Activation of this compound modified siRNA leading to gene silencing.
References
- 1. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for TPA-dT Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue plasminogen activator (tPA) is a critical serine protease involved in the dissolution of blood clots through the conversion of plasminogen to plasmin.[1] Its recombinant form is utilized in therapeutic applications for conditions such as ischemic stroke and myocardial infarction.[1][2][3] This document provides a comprehensive guide for the preparation, storage, and handling of tissue plasminogen activator (tPA) solutions, with specific considerations for potential conjugates such as tPA-deoxythymidine (tPA-dT). While specific protocols for this compound are not widely available, the foundational principles of handling tPA are paramount. The protocols outlined below are based on established methods for recombinant tPA.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and storage of tPA solutions.
Table 1: Reconstitution and Storage of tPA
| Parameter | Value | Reference |
| Reconstitution Solvent | Sterile Water | [2] |
| Standard Concentration | 1 mg/mL | |
| Short-term Stability (Room Temp) | 6-8 hours | |
| Long-term Storage Temperature | -80°C | |
| Long-term Stability (-80°C) | Up to 7 years |
Table 2: Example Conditions for tPA Activity Assay
| Parameter | Value | Reference |
| Assay Type | Chromogenic Substrate Assay | |
| Substrate | Chromogenic peptide substrate (e.g., S-2288) | |
| Buffer | Tris Buffer, pH 8.4 | |
| Detection Wavelength | 405 nm | |
| Incubation Temperature | 37°C |
Experimental Protocols
Reconstitution of Lyophilized tPA
This protocol describes the reconstitution of lyophilized tPA powder to a stock solution.
Materials:
-
Lyophilized recombinant tPA
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized tPA to room temperature before opening to prevent condensation.
-
Refer to the manufacturer's instructions for the specific amount of sterile water to add to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can denature the protein.
-
Once fully dissolved, the tPA solution is ready for immediate use or for aliquoting and long-term storage.
Aliquoting and Long-Term Storage
To preserve the activity of the reconstituted tPA, it is crucial to store it properly.
Materials:
-
Reconstituted tPA solution
-
Sterile, low-protein binding cryogenic vials
-
-80°C freezer
Procedure:
-
Dispense the reconstituted tPA solution into single-use aliquots in sterile cryogenic vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Label each vial clearly with the name of the solution (tPA), concentration, and date of preparation.
-
Immediately transfer the aliquots to a -80°C freezer for long-term storage. Properly stored tPA can be stable for up to 7 years.
Thawing and Handling of Frozen tPA Aliquots
Procedure:
-
When needed for an experiment, thaw a single aliquot of tPA at room temperature.
-
Once thawed, keep the solution on ice.
-
The thawed tPA solution should be used within 6-8 hours. Do not refreeze any unused portion of the thawed aliquot.
Chromogenic Assay for tPA Activity
This protocol provides a general method for determining the enzymatic activity of a tPA solution using a chromogenic substrate.
Materials:
-
Thawed tPA solution
-
Chromogenic tPA substrate (e.g., CH3SO2-D-HHT-Gly-Arg-pNA·AcOH)
-
Assay buffer (e.g., ~30 mM Tris-HCl, pH 8.4, with ~30 mM imidazole and ~130 mM NaCl)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the assay buffer and the chromogenic substrate solution according to the manufacturer's instructions. A typical substrate concentration is 2 mM in distilled water.
-
In a microplate well or cuvette, add the assay buffer.
-
Add the tPA solution to the buffer. The final concentration of tPA should be within the linear range of the assay.
-
To initiate the reaction, add the chromogenic substrate solution and mix gently.
-
Immediately begin measuring the change in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the tPA activity.
-
The reaction rate should be linear for at least 5 minutes.
Visualizations
Caption: Workflow for tPA solution preparation, storage, and application.
Caption: Simplified signaling pathway of tPA-mediated fibrinolysis.
References
Troubleshooting & Optimization
Technical Support Center: TPA-dT Synthesis
Welcome to the technical support center for the synthesis of TPA-dT (Triphenylamine-deoxythymidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A: The synthesis of this compound involves the coupling of a triphenylamine (TPA) moiety to a deoxythymidine (dT) nucleoside. A common approach is to first functionalize the TPA molecule with a reactive group, such as a carboxylic acid or an activated ester. This is followed by the protection of the hydroxyl groups on the deoxythymidine sugar to prevent side reactions. The final step is the coupling of the activated TPA derivative to the modified deoxythymidine, followed by deprotection to yield the this compound conjugate.
Q2: What are the critical parameters affecting the yield of the coupling reaction?
A: The yield of the coupling reaction is influenced by several factors:
-
Coupling Reagents: The choice of coupling agents (e.g., DCC, EDC/NHS, HBTU) is crucial for efficient amide bond formation.
-
Reaction Solvent: Anhydrous and aprotic solvents like DMF or DMSO are generally preferred to prevent hydrolysis of activated intermediates.
-
Reaction Temperature and Time: Optimization of these parameters is necessary to ensure the reaction goes to completion without significant degradation of starting materials or product.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the yield. A slight excess of the activated TPA derivative is often used.
Q3: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the common impurities, and how can they be removed?
A: Common impurities include unreacted starting materials (TPA derivative and protected dT), byproducts from the coupling reagents, and side products from incomplete protection or deprotection steps. Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the this compound conjugate. Recrystallization or preparative HPLC can be employed for further purification if necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of the TPA-carboxylic acid. | - Ensure the coupling reagents are fresh and stored under anhydrous conditions.- Consider using a more potent activating agent like HATU. |
| Hydrolysis of the activated TPA derivative. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance. | - If the TPA moiety is large, consider using a linker to increase the distance between TPA and dT. | |
| Multiple Spots on TLC (Unidentified Byproducts) | Incomplete protection of deoxythymidine hydroxyl groups. | - Review the protection step protocol. Ensure complete reaction by using a sufficient excess of the protecting group reagent and allowing adequate reaction time.- Purify the protected dT intermediate before proceeding to the coupling step. |
| Side reactions with the coupling agent. | - Lower the reaction temperature.- Choose a coupling agent less prone to side reactions. | |
| Degradation of starting materials or product. | - Monitor the reaction closely and stop it once the starting material is consumed.- Avoid prolonged exposure to harsh reaction conditions. | |
| Difficult Purification | Product co-elutes with impurities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider using a different stationary phase for chromatography.- If the product is sufficiently pure, attempt recrystallization from a suitable solvent system. |
| Product is insoluble or streaks on the column. | - Add a small amount of a more polar solvent (e.g., methanol) to the loading solvent to improve solubility.- Pre-adsorb the crude product onto a small amount of silica gel before loading onto the column. | |
| Low Deprotection Yield | Incomplete removal of protecting groups. | - Increase the reaction time or the concentration of the deprotecting agent.- Ensure the chosen deprotection conditions are compatible with the this compound conjugate to avoid degradation. |
| Degradation of the this compound conjugate during deprotection. | - Use milder deprotection conditions if possible.- Carefully neutralize the reaction mixture after deprotection to avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Synthesis of TPA-Carboxylic Acid
A detailed protocol for the synthesis of a triphenylamine derivative bearing a carboxylic acid group would be cited from relevant literature. For the purpose of this guide, a generic procedure is outlined.
-
Materials: Triphenylamine, succinic anhydride, anhydrous dichloromethane (DCM), aluminum chloride.
-
Procedure:
-
Dissolve triphenylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride, followed by the portion-wise addition of succinic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain TPA-carboxylic acid.
-
Protection of 5'-hydroxyl group of deoxythymidine
-
Materials: Deoxythymidine, dimethoxytrityl chloride (DMT-Cl), pyridine.
-
Procedure:
-
Dissolve deoxythymidine in anhydrous pyridine.
-
Add DMT-Cl in one portion and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield 5'-O-DMT-deoxythymidine.
-
Coupling of TPA-Carboxylic Acid and 5'-O-DMT-deoxythymidine
-
Materials: TPA-carboxylic acid, 5'-O-DMT-deoxythymidine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous DMF.
-
Procedure:
-
Dissolve TPA-carboxylic acid and 5'-O-DMT-deoxythymidine in anhydrous DMF.
-
Add DMAP to the solution.
-
Add a solution of DCC in anhydrous DMF dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of the DMT Group
-
Materials: Protected this compound conjugate, 3% trichloroacetic acid (TCA) in DCM.
-
Procedure:
-
Dissolve the DMT-protected this compound conjugate in DCM.
-
Add the 3% TCA solution in DCM and stir at room temperature. Monitor the reaction by TLC.
-
Once the deprotection is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the final this compound product by column chromatography or preparative HPLC.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting TPA-dT Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with TPA-dT modified oligonucleotides, particularly siRNAs. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. This modification is used to "cage" or inactivate siRNA molecules. The TPA-modified siRNA remains functionally inert until the TPA moiety is removed through exposure to a copper(I) (Cu(I)) source, allowing for conditional control of gene expression.
Q2: I observed precipitation or cloudiness in my this compound modified siRNA solution. What could be the cause?
A2: Precipitation or cloudiness are common indicators of aggregation. This can be caused by a variety of factors, including:
-
Improper Storage: Storing oligonucleotides at inappropriate temperatures or in the wrong buffer can lead to degradation and aggregation.
-
High Concentration: Highly concentrated solutions of modified oligonucleotides are more prone to aggregation.
-
Incorrect pH: The pH of the solution can affect the charge and conformation of the oligonucleotide, potentially leading to aggregation.
-
Presence of Multivalent Cations: Divalent or trivalent cations can promote the aggregation of oligonucleotides.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can damage the oligonucleotides and induce aggregation.
-
Issues with the TPA Moiety: The TPA group itself, being a relatively large and hydrophobic modification, might contribute to the self-association of the siRNA molecules.
Q3: Can the Cu(I)-mediated deprotection of this compound lead to aggregation?
A3: Yes, the deprotection step is a critical point where aggregation can occur. The introduction of copper ions and the subsequent chemical reaction to remove the TPA group can alter the solution conditions and the properties of the siRNA, potentially leading to aggregation. The specific formulation of the Cu(I) source and the reaction conditions (e.g., temperature, incubation time) should be carefully optimized.
Troubleshooting Guides
Issue 1: Visible Precipitation in this compound Modified siRNA Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Store lyophilized this compound modified oligonucleotides at -20°C in the dark. For long-term storage, consider storing as an ethanol precipitate at -80°C. | Minimized degradation and aggregation during storage. |
| Incorrect Resuspension Buffer | Resuspend the lyophilized oligonucleotide in a sterile, nuclease-free buffer with a slightly alkaline pH (7.0-8.0), such as TE buffer (10 mM Tris, 1 mM EDTA). Avoid using water, which can be slightly acidic. | A clear, precipitate-free solution. |
| High Concentration | Prepare a stock solution at a standard concentration (e.g., 100 µM) and create single-use aliquots to avoid multiple freeze-thaw cycles. | Reduced likelihood of concentration-dependent aggregation. |
Issue 2: Aggregation During or After Cu(I)-Mediated Deprotection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cu(I) Source/Concentration | Titrate the concentration of the Cu(I) source to find the minimum effective concentration for deprotection. Ensure the Cu(I) solution is freshly prepared and free of precipitates. | Efficient deprotection with minimal aggregation. |
| Incorrect Reaction Buffer | Ensure the buffer used for the deprotection reaction is compatible with both the siRNA and the Cu(I) source and maintains a stable pH. | The reaction proceeds smoothly without causing precipitation. |
| Reaction Temperature | Optimize the reaction temperature. While some reactions are performed at 37°C, a lower temperature might reduce aggregation. | Deprotection occurs without inducing thermal aggregation. |
| Incubation Time | Determine the shortest incubation time required for complete deprotection to minimize the exposure of the siRNA to potentially destabilizing conditions. | Complete removal of the TPA group without significant aggregation. |
Experimental Protocols
Protocol 1: Resuspension and Storage of this compound Modified Oligonucleotides
-
Centrifugation: Briefly centrifuge the tube containing the lyophilized this compound modified oligonucleotide to collect all the material at the bottom.
-
Resuspension: Add the appropriate volume of sterile, nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to achieve the desired stock concentration (e.g., 100 µM).
-
Vortexing: Gently vortex the tube to ensure the oligonucleotide is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile, nuclease-free tubes.
-
Storage: Store the aliquots at -20°C. For long-term storage (over 6 months), store at -80°C.
Protocol 2: Detection of Aggregation using Gel Electrophoresis
-
Sample Preparation: Prepare samples of your this compound modified siRNA before and after the Cu(I) deprotection step. Include a control of the unmodified siRNA if available.
-
Gel Preparation: Prepare a native polyacrylamide gel (e.g., 15-20%).
-
Loading: Load the samples into the wells of the gel.
-
Electrophoresis: Run the gel under non-denaturing conditions.
-
Staining: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Analysis: Aggregated oligonucleotides will migrate slower or remain in the well, appearing as distinct bands or a smear at the top of the gel, while the monomeric form will migrate as a single band.
Visualizations
Optimizing TPA-dT Reaction Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for oligonucleotides containing a TPA-dithymidine (TPA-dT) modification. The following sections address specific issues that may be encountered during synthesis, deprotection, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for a bulky phosphoramidite like this compound?
A1: Bulky phosphoramidites often exhibit slower coupling kinetics due to steric hindrance. While standard DNA phosphoramidites may couple efficiently in under a minute, a modified phosphoramidite like this compound may require an extended coupling time. It is recommended to start with a coupling time of at least 3-5 minutes. For particularly challenging modifications, this may need to be extended to 10-15 minutes to ensure high coupling efficiency.[1]
Q2: Which activator should I use for the this compound phosphoramidite?
A2: The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, more potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for sterically hindered phosphoramidites.[2] These activators can accelerate the coupling reaction and improve yields.
Q3: How can I minimize the formation of (n-1) shortmer impurities when synthesizing this compound containing oligonucleotides?
A3: The formation of (n-1) shortmers, or failure sequences, is often due to incomplete coupling of the phosphoramidite. To minimize these impurities, ensure the following:
-
Anhydrous Conditions: Use high-quality, anhydrous acetonitrile and ensure all reagents have low water content. Moisture can react with the activated phosphoramidite, reducing its availability for coupling.
-
Efficient Capping: Ensure the capping step, which blocks unreacted 5'-hydroxyl groups, is highly efficient. This prevents the elongation of failure sequences in subsequent cycles.[3]
-
Optimized Coupling: As mentioned in Q1 and Q2, use an extended coupling time and a more potent activator.
Q4: Are there special considerations for the cleavage and deprotection of oligonucleotides containing this compound?
A4: Yes, the stability of the TPA moiety to the deprotection conditions must be considered. Standard deprotection using concentrated ammonium hydroxide at elevated temperatures may not be suitable if the TPA group is labile.[4] It is crucial to know the chemical nature of the TPA group. For base-sensitive modifications, "UltraMild" deprotection conditions, such as potassium carbonate in methanol or a mixture of ammonium hydroxide and methylamine at room temperature, may be necessary.[4]
Q5: What is the best method for purifying this compound modified oligonucleotides?
A5: The choice of purification method depends on the properties of the this compound modification, the length of the oligonucleotide, and the required purity.
-
Reverse-Phase HPLC (RP-HPLC): If the TPA group is large and hydrophobic, "Trityl-on" RP-HPLC can be a very effective purification method. The hydrophobic DMT group on the full-length product allows for excellent separation from truncated failure sequences.
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is effective for purifying oligonucleotides with modifications that do not significantly alter their overall charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is particularly useful for long oligonucleotides or when very high purity is required.
Troubleshooting Guides
Low Coupling Efficiency of this compound Phosphoramidite
| Symptom | Possible Cause | Recommended Solution |
| Low trityl yield after coupling this compound | Insufficient coupling time for the bulky phosphoramidite. | Increase the coupling time in increments (e.g., from 3 to 5, 10, or 15 minutes). |
| Activator is not sufficiently reactive. | Switch from 1H-Tetrazole to a more potent activator like ETT or DCI. | |
| Presence of moisture in reagents or on the synthesizer. | Use fresh, anhydrous acetonitrile. Ensure phosphoramidite and activator solutions are dry. Consider adding molecular sieves to the phosphoramidite solution. | |
| Degraded this compound phosphoramidite. | Use a fresh vial of the phosphoramidite. Store phosphoramidites under inert gas (argon) at the recommended temperature. | |
| Steric hindrance from the solid support. | For very long oligonucleotides, consider using a support with larger pores to reduce steric crowding. |
Incomplete Deprotection or Modification of this compound
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows incomplete removal of protecting groups. | Deprotection time is too short or temperature is too low. | Increase the deprotection time or temperature according to the protecting groups used. Consult the manufacturer's recommendations for the specific phosphoramidites. |
| The TPA group is sensitive to standard deprotection conditions (e.g., concentrated ammonia at 55°C). | Use milder deprotection conditions, such as aqueous methylamine or potassium carbonate in methanol at room temperature. | |
| Mass spectrometry shows an unexpected mass shift corresponding to modification of the TPA group. | The TPA group is reacting with the deprotection solution. | Test different deprotection reagents. For example, if using ammonia/methylamine, try a non-amine-based deprotection if the TPA group is susceptible to amination. |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of a this compound Oligonucleotide (Standard Conditions)
-
After synthesis, remove the column from the synthesizer.
-
Push the controlled pore glass (CPG) support from the column into a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55°C for 8-16 hours. The exact time will depend on the base-protecting groups used in the synthesis.
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG behind.
-
Evaporate the ammonia to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Protocol 2: Trityl-On RP-HPLC Purification of a this compound Oligonucleotide
-
After cleavage and deprotection (ensure deprotection conditions do not cleave the 5'-DMT group), resuspend the crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the oligonucleotide using a gradient of acetonitrile in the aqueous buffer. For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
The DMT-on, full-length product will be the most retained, hydrophobic peak. Collect this peak.
-
To remove the DMT group, treat the collected fraction with 80% aqueous acetic acid for 15-30 minutes at room temperature.
-
Quench the acid with a base (e.g., triethylamine).
-
Desalt the final oligonucleotide product using a desalting column or ethanol precipitation.
Visualizations
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Caption: Troubleshooting workflow for low coupling efficiency of modified phosphoramidites.
Caption: Decision tree for selecting a purification method for modified oligonucleotides.
References
Technical Support Center: TPA-dT Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPA (12-O-tetradecanoylphorbol-13-acetate) and thymidine (TPA-dT) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Cell Viability and Cytotoxicity Assays
Question: Why am I seeing inconsistent or unexpected results in my cell viability assay (e.g., MTT, XTT, resazurin) after this compound treatment?
Answer: Inconsistent results in cell viability assays following this compound treatment can stem from several factors related to the reagents and the cells' metabolic state.
-
Potential Causes & Solutions:
-
Interference with Assay Chemistry: TPA is known to activate various signaling pathways that can alter the metabolic activity of cells, which is the basis for many viability assays. Thymidine can also impact cellular metabolism. This can lead to a discrepancy between the assay readout and the actual number of viable cells.
-
Solution: Consider using a viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a live/dead fluorescent stain). It is often advisable to use multiple, mechanistically different viability assays to confirm results.
-
-
Reagent Toxicity: The reagents used in some viability assays, like MTT, can be toxic to cells, especially during longer incubation periods.[1]
-
Solution: Optimize the incubation time for your specific cell line to be long enough for a robust signal but short enough to avoid toxicity.
-
-
Incorrect Incubation Time: The timing of the viability assay is crucial. TPA can induce both proliferation and apoptosis, and thymidine causes cell cycle arrest. Depending on when you perform the assay, you may be measuring different biological effects.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for your viability assay that aligns with the biological question you are asking.
-
-
Precipitation of Assay Reagent: In assays like the MTT assay, incomplete solubilization of the formazan crystals can lead to inaccurate readings.
-
Solution: Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Also, ensure that the solubilization buffer is appropriate for your experimental conditions.
-
-
| Assay Type | Common Pitfall | Recommendation |
| MTT/XTT/WST | Measures metabolic activity, which can be altered by TPA. | Corroborate with a membrane integrity assay (e.g., Trypan Blue). |
| Resazurin | Potential for fluorescent interference from test compounds.[2] | Run a compound-only control to check for autofluorescence. |
| ATP-based | ATP levels can fluctuate with metabolic changes induced by TPA. | Normalize results to cell number determined by a parallel method. |
| Trypan Blue | Subjective counting; only measures membrane integrity. | Use an automated cell counter for consistency. |
Apoptosis Assays
Question: My apoptosis assay (e.g., Annexin V/PI staining) is showing ambiguous results after this compound treatment. What could be the cause?
Answer: Ambiguous results in apoptosis assays with this compound treatment often arise from the complex interplay between TPA's signaling effects and thymidine's impact on the cell cycle.
-
Potential Causes & Solutions:
-
TPA-induced Phosphatidylserine (PS) Externalization: TPA, as a potent activator of PKC, can sometimes induce PS externalization independent of apoptosis, leading to false-positive Annexin V staining.
-
Solution: Complement your Annexin V assay with a method that measures a later apoptotic event, such as caspase activation (e.g., Caspase-3/7 assay) or DNA fragmentation (e.g., TUNEL assay).
-
-
Cell Cycle Arrest vs. Apoptosis: Thymidine arrests cells at the G1/S boundary. Prolonged cell cycle arrest can itself trigger apoptosis. It is important to distinguish between these two states.
-
Solution: Perform a time-course experiment to track the progression from cell cycle arrest to apoptosis. Analyze cell cycle status in conjunction with apoptotic markers.
-
-
Necrotic Cell Interference: If the this compound treatment is cytotoxic, necrotic cells can stain positive for both Annexin V and PI, complicating the interpretation of late apoptotic cells.
-
Solution: Ensure you are using a well-maintained, healthy cell population. High levels of necrosis in untreated controls may indicate a problem with your cell culture. Always include untreated and single-agent (TPA and thymidine alone) controls.
-
-
| Parameter | Common Issue | Troubleshooting Step |
| Annexin V Staining | False positives due to non-apoptotic PS externalization. | Confirm apoptosis with a caspase activity assay. |
| Propidium Iodide (PI) | Stains all dead cells, not specific to apoptosis. | Use in conjunction with Annexin V to distinguish between early/late apoptosis and necrosis. |
| Caspase Activity | Transient activation; timing is critical. | Perform a time-course experiment to identify peak caspase activity. |
| Flow Cytometry | Suboptimal compensation leading to spectral overlap. | Use single-stain controls to set up proper compensation. |
Cell Differentiation and Flow Cytometry
Question: I am not observing the expected differentiation markers after this compound treatment, or my flow cytometry data is unclear. What should I check?
Answer: Issues with observing differentiation markers or unclear flow cytometry data in this compound experiments can be due to problems with the treatment protocol, cell handling, or the analytical method itself.
-
Potential Causes & Solutions:
-
Suboptimal TPA or Thymidine Concentration: The concentrations of TPA and thymidine are critical and are often cell-type dependent.
-
Solution: Perform a dose-response experiment for both TPA and thymidine to determine the optimal concentrations for inducing differentiation in your specific cell line.
-
-
Incorrect Timing of Treatment and Analysis: The expression of differentiation markers is a temporal process.
-
Solution: Conduct a time-course experiment to identify the peak expression of your differentiation markers of interest.
-
-
Cell Detachment and Viability for Flow Cytometry: Harsh cell detachment methods can damage cell surface markers and affect viability, leading to poor quality flow cytometry data.
-
Solution: Use a gentle, enzyme-free cell dissociation buffer. Ensure cells are kept cold during staining and analysis to minimize changes in marker expression. Include a viability dye in your staining panel to exclude dead cells from the analysis.
-
-
Spectral Overlap and Compensation: In multi-color flow cytometry, improper compensation can lead to false positives.
-
Solution: Always use single-stained compensation controls for each fluorochrome in your panel.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of this compound experiments.
1. What is the primary mechanism of action of TPA in these experiments?
TPA, a phorbol ester, mimics the action of diacylglycerol (DAG), an endogenous second messenger. It directly binds to and activates Protein Kinase C (PKC).[3] This activation triggers a cascade of downstream signaling events, including the MAPK/ERK pathway, which can lead to a variety of cellular responses such as proliferation, differentiation, or apoptosis, depending on the cell type and context.[4]
2. Why is thymidine used in combination with TPA?
Thymidine is a nucleoside that, at high concentrations, inhibits DNA synthesis, leading to the arrest of cells at the G1/S phase boundary of the cell cycle. In the context of this compound experiments, thymidine is often used to synchronize the cell population. This synchronization can enhance the effect of TPA by ensuring that a majority of the cells are in a specific cell cycle phase when exposed to the differentiation or apoptotic stimulus.
3. What are the expected effects of TPA on the cell cycle?
The effects of TPA on the cell cycle are cell-type specific. In some cell lines, TPA can induce a G1 phase arrest, while in others it may cause a G2/M arrest. This is often mediated by the upregulation of cell cycle inhibitors like p21.
4. How can I be sure that the observed effects are specific to TPA and not due to general toxicity?
To ensure the specificity of TPA's effects, it is crucial to include a negative control. An inactive phorbol ester, such as 4α-phorbol 12,13-didecanoate (4α-PDD), which does not activate PKC, is an excellent negative control. If cells treated with 4α-PDD do not show the same effects as those treated with TPA, it suggests that the observed effects are mediated through PKC activation.
5. What is the typical concentration range for TPA and thymidine?
The optimal concentrations of TPA and thymidine are highly dependent on the cell line being used. However, common starting ranges are:
-
TPA: 1 to 100 ng/mL (approximately 1.6 to 160 nM)
-
Thymidine: 1 to 2 mM for cell synchronization.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Signaling Pathways and Experimental Workflows
TPA-Induced Signaling Pathway
Caption: TPA activates PKC, initiating the MAPK/ERK signaling cascade.
Thymidine-Induced Cell Cycle Arrest
Caption: Excess thymidine disrupts dNTP pools, halting DNA synthesis.
General this compound Experimental Workflow
Caption: A typical workflow for this compound experiments.
References
Technical Support Center: 5'-O-Tritylthymidine (TPA-dT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5'-O-Tritylthymidine (TPA-dT). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the acid-catalyzed cleavage of the trityl (triphenylmethyl) protecting group from the 5'-hydroxyl position of the deoxythymidine molecule. This process, known as detritylation, is highly susceptible to acidic conditions. Even mild exposure to acid can lead to the formation of thymidine and a trityl cation as degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, solid this compound powder should be stored at -20°C for up to three years. For shorter-term storage, solutions of this compound can be prepared in an appropriate solvent and stored at -80°C for up to six months, or at -20°C for up to one month. It is crucial to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 100 mg/mL. Other suitable solvents include dichloromethane and methanol. When preparing stock solutions, it is advisable to use freshly opened, anhydrous solvents to minimize exposure to moisture, which can contribute to acidic conditions over time.
Q4: How can I detect this compound degradation in my sample?
A4: The most common method for detecting this compound degradation is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate this compound from its primary degradation product, thymidine. An increase in the thymidine peak and a corresponding decrease in the this compound peak are indicative of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected appearance of a new peak in HPLC analysis corresponding to thymidine. | The sample has been exposed to acidic conditions. | - Ensure all solvents and reagents are free of acidic contaminants.- Avoid using acidic buffers or additives in your experimental setup.- Store this compound solutions at the recommended temperature and pH. |
| Low yield in a reaction where this compound is a starting material. | The this compound has degraded prior to or during the reaction. | - Verify the purity of your this compound stock using HPLC before starting the reaction.- Ensure the reaction conditions are not acidic. If acidic conditions are necessary for a subsequent step, the detritylation should be a controlled and intended part of the synthetic route, not accidental degradation. |
| Variability in experimental results using the same this compound stock solution. | The stock solution is degrading over time due to improper storage or repeated freeze-thaw cycles. | - Aliquot the this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Re-evaluate the stability of the stock solution with HPLC if it has been stored for an extended period. |
| Difficulty dissolving this compound powder. | The solvent may be inappropriate or of poor quality. | - Use a recommended solvent such as DMSO, dichloromethane, or methanol.- Ensure the solvent is anhydrous, as water can affect solubility and stability. Gentle warming or vortexing may aid dissolution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Mildly Acidic Conditions
This protocol describes a method to assess the stability of this compound in a mildly acidic buffer, simulating potential degradation conditions.
Materials:
-
5'-O-Tritylthymidine (this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetic acid solution (5.0 M)
-
Deionized water
-
Triethylamine (for quenching)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a this compound Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Prepare a Buffered Solution: In a clean vial, add an aliquot of the this compound stock solution to deionized water.
-
Induce Mildly Acidic Conditions: Adjust the pH of the solution to approximately 4.5 or 5.0 using the 5.0 M acetic acid solution.[1]
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) to observe degradation over time.[1]
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the degradation by adding a small amount of triethylamine to neutralize the acid.[1]
-
HPLC Analysis: Analyze each quenched sample by HPLC according to Protocol 2 to determine the remaining percentage of this compound and the formation of thymidine.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the separation and quantification of this compound and thymidine.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 20 mM Triethylammonium acetate (TEAA), pH 7.6
-
Mobile Phase B: 50% Acetonitrile in 20 mM TEAA, pH 7.6
-
Sample vials
Procedure:
-
Sample Preparation: Dilute the samples from Protocol 1 (or other experimental samples) to an appropriate concentration for HPLC analysis using Mobile Phase A.
-
HPLC Method:
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 260 nm
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes to allow for the elution of polar compounds like thymidine.
-
Increase the percentage of Mobile Phase B in a linear gradient to elute the more hydrophobic this compound. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
Hold at a high percentage of Mobile Phase B to wash the column, and then return to the initial conditions to re-equilibrate.
-
-
-
Data Analysis:
-
Identify the peaks for thymidine and this compound based on their retention times (thymidine will have a much shorter retention time).
-
Integrate the peak areas to quantify the relative amounts of each compound. The percentage of degradation can be calculated from the decrease in the this compound peak area and the increase in the thymidine peak area over time.
-
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Solid) | Long-term | -20°C | MedChemExpress |
| Storage (In Solvent) | Short-term | -80°C (up to 6 months) or -20°C (up to 1 month) | MedChemExpress |
| pH to Avoid | Experimental Conditions | Acidic pH (e.g., pH < 6) | [1] |
| Solubility | DMSO | ≥ 100 mg/mL | MedChemExpress |
| HPLC Column | Reversed-Phase | C18 | [1] |
| HPLC Detection | UV | ~260 nm | BenchChem |
Visualizations
References
Improving the signal-to-noise ratio in TPA-dT assays
Welcome to the Technical Support Center for TPA-dT assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your this compound assays for robust and reproducible results.
Understanding Signal-to-Noise Ratio in this compound Assays
The signal-to-noise ratio (SNR) is a critical measure of assay quality, representing the strength of the desired signal relative to the background noise. A high SNR is essential for distinguishing true biological signals from random fluctuations, leading to more reliable and sensitive data. In Two-Photon Absorption (TPA) assays, the signal is the fluorescence generated by the specific binding event, while noise can originate from various sources including sample autofluorescence, non-specific probe binding, and instrument noise.
Troubleshooting Guide
This guide addresses common issues that can lead to a low signal-to-noise ratio in your this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or media components. | Use phenol red-free media during the assay. Select fluorescent probes with excitation and emission spectra in the red or far-red regions to avoid the green spectrum where autofluorescence is more prominent.[1] |
| Non-specific binding of the fluorescent probe. | Optimize probe concentration through titration. Increase the number and stringency of wash steps after probe incubation.[2][3][4] Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.[4] | |
| Contaminated reagents or buffers. | Prepare fresh reagents and use high-purity solvents. Filter buffers to remove particulate matter. | |
| Low Signal Intensity | Insufficient probe concentration. | Perform a concentration titration to determine the optimal probe concentration. |
| Suboptimal excitation or emission wavelengths. | Verify the excitation and emission maxima of your fluorophore and ensure that your instrument's filters are appropriate. | |
| Photobleaching of the fluorophore. | Minimize the exposure of your samples to light. Use anti-fade reagents if compatible with your assay. | |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent dispensing. | Ensure proper mixing of cell suspensions and use calibrated pipettes for dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier. | |
| Temperature or CO2 gradients across the plate. | Allow the plate to equilibrate to room temperature before reading and ensure uniform incubation conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the fluorescent probe to use?
A1: The optimal probe concentration should be determined empirically through titration. Using a concentration that is too high can lead to increased background and non-specific binding, while a concentration that is too low will result in a weak signal.
Q2: How can I reduce autofluorescence in my cell-based assay?
A2: To reduce autofluorescence, you can switch to a phenol red-free culture medium for the duration of the experiment. Additionally, selecting fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can help, as cellular autofluorescence is typically stronger in the green region of the spectrum.
Q3: What are the best practices for washing steps to reduce background?
A3: After incubating with the fluorescent probe, it is crucial to perform thorough washing steps to remove any unbound probe. We recommend washing the cells 2-3 times with a suitable buffer (e.g., PBS). Ensure complete removal of the wash buffer between each step.
Q4: How can I be sure that the signal I am detecting is specific?
A4: To confirm the specificity of your signal, it is important to include proper controls in your experiment. This includes a negative control (e.g., cells without the fluorescent probe) to measure background fluorescence and a positive control (if available) to ensure the assay is working as expected.
Q5: What instrument settings should I optimize for the best signal-to-noise ratio?
A5: Key instrument settings to optimize include the detector gain and laser power. While increasing the gain can amplify your signal, it can also amplify noise. Therefore, it is important to find a balance that maximizes the signal without significantly increasing the background. Similarly, while higher laser power can increase the signal, it can also lead to photobleaching and phototoxicity. An optimal setting should be determined for your specific assay and instrumentation.
Experimental Protocols
Protocol 1: Optimizing Fluorescent Probe Concentration
This protocol describes a method for determining the optimal concentration of your fluorescent probe to maximize the signal-to-noise ratio.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Probe Dilution Series: Prepare a series of dilutions of your fluorescent probe in assay buffer. A typical starting point is a two-fold dilution series over a range of concentrations (e.g., from 0.1X to 10X of the manufacturer's recommended concentration).
-
Incubation: Remove the culture medium from the cells and add the different concentrations of the diluted probe to the wells. Include wells with assay buffer only as a background control. Incubate for the recommended time, protected from light.
-
Washing: After incubation, carefully remove the probe solution and wash the cells 2-3 times with wash buffer (e.g., PBS) to remove unbound probe.
-
Signal Measurement: Add fresh assay buffer to the wells and measure the fluorescence intensity using a plate reader or fluorescence microscope with the appropriate filter settings.
-
Data Analysis: Subtract the average fluorescence of the background control wells from the fluorescence readings of the probe-treated wells. Plot the background-subtracted fluorescence intensity against the probe concentration. The optimal concentration is the one that gives the highest signal-to-noise ratio.
Data Presentation:
| Probe Concentration | Raw Signal (RFU) | Background (RFU) | Signal - Background | Signal/Noise Ratio |
| 10 µM | 15000 | 2000 | 13000 | 7.5 |
| 5 µM | 12000 | 1500 | 10500 | 8.0 |
| 2.5 µM | 8000 | 1200 | 6800 | 6.7 |
| 1.25 µM | 4500 | 1100 | 3400 | 4.1 |
| 0.625 µM | 2500 | 1050 | 1450 | 2.4 |
| 0 µM (Control) | 1000 | 1000 | 0 | 1.0 |
Protocol 2: General Workflow for a this compound Assay
This protocol provides a general workflow for performing a this compound assay in a 96-well plate format.
Methodology:
-
Reagent Preparation: Prepare all necessary buffers and a concentrated stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Cell Plating: Plate your cells into the wells of a microplate. For adherent cells, allow them to attach overnight.
-
Treatment: Treat the cells with your test compounds or stimuli as required by your experimental design. Include appropriate vehicle controls.
-
Probe Incubation: Remove the treatment medium and wash the cells gently with PBS. Add the optimized concentration of the fluorescent probe solution to each well and incubate for the recommended time, protected from light.
-
Signal Measurement: Remove the probe solution and wash the cells to remove any unbound probe. Add a final volume of assay buffer or PBS to the wells. Measure the fluorescence using a two-photon microscope or a plate reader with two-photon excitation capabilities.
-
Data Analysis: Subtract the average background fluorescence (from wells with unstained cells) from all measurements. Analyze the data according to your experimental goals.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for a this compound assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low SNR in this compound assays.
References
Technical Support Center: TPA-dT Experimental Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPA-dT modified oligonucleotides. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. Its primary application is in the chemical modification of short interfering RNAs (siRNAs). This modification renders the siRNA functionally inactive, providing a "caged" or "pro-drug" version of the RNA molecule. The TPA moiety can be removed upon exposure to Copper(I) (Cu(I)), which activates the siRNA and initiates gene silencing. This conditional activation allows for precise spatial and temporal control over RNA interference, which is particularly advantageous for targeted therapies and reducing off-target effects.[1]
Q2: How does the copper-mediated activation of this compound modified siRNA work?
A2: The TPA group acts as a chelator for the copper ion. The introduction of Cu(I) triggers the removal of the TPA moiety from the thymidine base within the siRNA strand. Once the bulky TPA group is cleaved, the siRNA reverts to its active conformation, allowing it to be recognized and loaded into the RNA-Induced Silencing Complex (RISC). The RISC complex, now armed with the activated siRNA, can then target and cleave the complementary messenger RNA (mRNA), leading to gene silencing.
Q3: What are the essential control experiments to include when working with this compound modified siRNAs?
A3: To ensure the reliability of your experimental results, a comprehensive set of controls is crucial. These should include:
-
Mock Transfection Control: Cells that undergo the transfection procedure with the transfection reagent but without any siRNA. This control accounts for any effects induced by the delivery agent itself.
-
Untreated Cells Control: A sample of cells that have not been subjected to any treatment, providing a baseline for normal gene expression levels.
-
This compound siRNA without Copper Activator: This is a critical control to verify that the caged siRNA is indeed inactive and that any observed gene silencing is dependent on the addition of copper.
-
Copper-only Control: Cells treated with the copper activator in the absence of this compound siRNA to assess any potential cytotoxicity or off-target effects of the copper itself.
Troubleshooting Guide
Issue 1: Low or No Gene Silencing After Copper Activation
| Potential Cause | Troubleshooting Solution |
| Inefficient Transfection | Optimize transfection parameters, including the choice of transfection reagent, siRNA concentration (typically 1-25 nM), and cell density. Use a positive control siRNA to confirm transfection efficiency. |
| Suboptimal Copper Concentration | The concentration of the Cu(I) activator is critical. Perform a dose-response experiment to determine the optimal concentration that maximizes siRNA activation while minimizing cytotoxicity. |
| Degradation of this compound siRNA | Chemically modified siRNAs, including this compound, may have altered stability. Assess the integrity of your this compound modified siRNA using gel electrophoresis. Consider incorporating additional stabilizing modifications, such as phosphorothioate bonds, if degradation is suspected. |
| Incorrect this compound siRNA Design | Ensure that the siRNA sequence is correctly designed to target the desired mRNA. Use validated design algorithms and consider testing multiple siRNA sequences for the same target. |
| Low Target mRNA Abundance | Genes with very low expression levels can be challenging to silence effectively. Confirm the expression level of your target gene in your cell model using RT-qPCR. |
Issue 2: High Level of Gene Silencing Without Copper Activation (Leaky Expression)
| Potential Cause | Troubleshooting Solution |
| Instability of the this compound Moiety | The this compound modification may not be completely stable under your experimental conditions, leading to premature activation. Ensure proper storage of the modified oligonucleotides and minimize exposure to harsh conditions. |
| Contamination with Unmodified siRNA | The synthesis and purification of this compound modified siRNA may yield a mixture of modified and unmodified strands. Verify the purity of your siRNA preparation using methods like HPLC. |
| Endogenous Copper Levels | Certain cell types may have higher endogenous levels of copper, which could lead to partial activation of the this compound siRNA. The use of a copper chelator in control experiments (without subsequent copper addition) can help to investigate this possibility. |
Issue 3: Cellular Toxicity Observed After Treatment
| Potential Cause | Troubleshooting Solution |
| Copper-Induced Toxicity | High concentrations of copper can be toxic to cells. Determine the maximum non-toxic concentration of your copper source through a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent to minimize its cytotoxic effects, while maintaining high transfection efficiency. |
| Off-Target Effects of siRNA | The activated siRNA may be silencing unintended genes, leading to a toxic phenotype. This can be mitigated by using the lowest effective concentration of the siRNA and by employing chemical modifications that are known to reduce off-target effects. Perform a BLAST search to ensure your siRNA sequence has minimal homology to other genes. |
Experimental Protocols & Data
General Protocol for this compound siRNA Activation
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and target gene.
-
Cell Seeding: Seed cells in a multi-well plate to achieve 40-80% confluency at the time of transfection.
-
Transfection of this compound siRNA:
-
Dilute the this compound modified siRNA in an appropriate buffer.
-
Mix with a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for uptake of the siRNA.
-
Copper Activation:
-
Prepare a stock solution of a Cu(I) source (e.g., CuBr or a Cu(I)-ligand complex) in an appropriate solvent.
-
Dilute the copper stock solution to the desired final concentration in cell culture media.
-
Replace the existing media with the copper-containing media.
-
-
Post-Activation Incubation: Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
-
Analysis: Harvest the cells and analyze for target gene knockdown at the mRNA (RT-qPCR) or protein (Western blot) level.
Quantitative Data Summary for Modified siRNAs
The following table summarizes general findings for chemically modified siRNAs, which can serve as a reference for experiments with this compound.
| Modification Type | Effect on Stability | Effect on Silencing Efficiency | Notes |
| Phosphorothioate (PS) bonds | Increased resistance to nucleases | Can sometimes slightly decrease efficiency | Often used at the 3' and 5' ends to prevent exonuclease degradation. |
| 2'-O-Methyl (2'-OMe) | Increased stability | Generally well-tolerated, can reduce off-target effects | A common modification to enhance stability and reduce immune response. |
| 2'-Fluoro (2'-F) | Increased stability and binding affinity | Generally well-tolerated | Can improve the thermodynamic properties of the siRNA duplex. |
| 3' inverted dT cap | Increased resistance to 3' exonucleases | Modest effect on stability in some cases | Can be used to protect the 3' end of the oligonucleotide. |
Visualizations
Caption: Experimental workflow for this compound mediated gene silencing.
Caption: this compound siRNA activation and gene silencing pathway.
References
- 1. Copper-mediated siRNA activation for conditional control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Performing appropriate RNAi control experiments [qiagen.com]
Technical Support Center: Addressing Unintended Effects of TPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the widespread and sometimes unexpected effects of 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA). TPA is a potent activator of Protein Kinase C (PKC), and its pleiotropic effects can present challenges in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TPA?
A1: TPA is a structural analog of diacylglycerol (DAG), a natural activator of Protein Kinase C (PKC). TPA binds to and activates PKC, initiating a wide range of downstream signaling cascades that affect cell proliferation, differentiation, and apoptosis.[1][2]
Q2: What are the common unintended or "off-target" effects of TPA?
A2: Due to its role as a potent activator of the central PKC signaling hub, TPA's effects are widespread and can be considered pleiotropic rather than having distinct "off-target" effects in the traditional sense. Common unintended consequences of TPA treatment that may confound experiments include:
-
Broad Kinase Activation: Beyond PKC, TPA can lead to the activation of downstream kinase cascades, including the MAPK/ERK pathway.[3]
-
Gene Expression Changes: TPA can induce significant changes in the expression of various genes, including proto-oncogenes like c-fos and c-myc, and cell cycle regulators like cyclin D1.[3]
-
Cell Line-Specific Responses: The effects of TPA can vary significantly between different cell lines. For example, it induces differentiation into macrophages in HL-60 cells and alters cell-cell adhesion in Caco-2 cells.[3]
-
Tumor Promotion: In vivo and in some in vitro models, TPA is a potent tumor promoter.
Q3: How can I be sure my observed effect is specific to my pathway of interest and not a general consequence of TPA treatment?
A3: To dissect the specificity of TPA's effects in your experiment, consider the following controls:
-
Use of Inhibitors: Pre-treatment with specific inhibitors for pathways downstream of PKC (e.g., MAPK/ERK inhibitors) can help to delineate the signaling cascade leading to your observed effect.
-
Dose-Response and Time-Course Studies: Characterize the concentration and time dependency of your effect. This can help to distinguish primary effects from secondary, downstream consequences.
-
Use of Alternative Activators: Employ other, structurally different activators of your pathway of interest to see if they recapitulate the observed phenotype.
-
PKC Knockdown/Knockout Models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of specific PKC isoforms can provide strong evidence for the PKC dependency of the TPA-induced effect.
Troubleshooting Guides
Issue 1: High levels of cell death or toxicity after TPA treatment.
| Possible Cause | Troubleshooting Step |
| TPA concentration is too high. | Perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Start with a low concentration (e.g., 1-10 nM) and titrate up. |
| Prolonged exposure to TPA. | Conduct a time-course experiment to identify the earliest time point at which your desired effect is observed. Minimize the duration of TPA treatment. |
| Cell line is particularly sensitive to TPA. | Review the literature for established TPA concentrations and treatment times for your specific cell line. Consider using a less sensitive cell line if possible. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is low and consistent across all experimental conditions, including vehicle controls. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in TPA stock solution. | TPA is light-sensitive and can degrade over time. Prepare fresh stock solutions regularly, aliquot, and store protected from light at -20°C. |
| Cell passage number and confluence. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluence at the time of TPA treatment. |
| Serum concentration in media. | Serum components can interfere with TPA activity. Consider serum-starving cells prior to TPA treatment, and maintain a consistent serum concentration across experiments. |
Issue 3: Unexpected changes in gene or protein expression.
| Possible Cause | Troubleshooting Step |
| Pleiotropic effects of PKC activation. | TPA is known to alter the expression of a wide range of genes. Validate your findings with more specific activators or inhibitors of your pathway of interest. |
| Activation of parallel signaling pathways. | TPA can activate multiple downstream pathways, such as MAPK/ERK. Use specific inhibitors to dissect the contribution of different pathways to the observed changes. |
| Feedback loops and compensatory mechanisms. | Prolonged TPA treatment can induce feedback inhibition or compensatory changes in other signaling pathways. Perform a time-course analysis to capture early, direct effects. |
Experimental Protocols
Protocol 1: Validating PKC-Dependence of a TPA-Induced Effect Using a PKC Inhibitor
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a specific PKC inhibitor (e.g., Calphostin C) at a pre-determined optimal concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TPA Stimulation: Add TPA to the desired final concentration to both inhibitor-treated and vehicle-treated wells. Include a control group with no TPA treatment.
-
Incubation: Incubate for the desired period to observe the effect of interest.
-
Assay: Perform the relevant assay to measure your endpoint (e.g., Western blot for protein expression, qPCR for gene expression, cell viability assay).
-
Analysis: Compare the effect of TPA in the presence and absence of the PKC inhibitor. A significant reduction in the TPA-induced effect in the presence of the inhibitor suggests PKC dependence.
Signaling Pathways and Workflows
Caption: TPA activates PKC, leading to multiple downstream signaling cascades.
Caption: Workflow for validating the mechanism of a TPA-induced effect.
References
Technical Support Center: TPA-dT Stability
This guide provides researchers, scientists, and drug development professionals with essential information for increasing the shelf-life of TPA-dT, a modified deoxythymidine oligonucleotide. The following content, presented in a question-and-answer format, addresses common concerns and troubleshooting scenarios to ensure the integrity and functionality of your this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, spanning several months to years, it is recommended to store this compound at -20°C or -80°C.[1][2] Freezing at these temperatures is a crucial step to preserve its integrity by minimizing chemical degradation and enzymatic activity.
Q2: How should I store this compound for short-term use?
For short-term storage, lasting from a few days to weeks, this compound can be kept at 4°C. This is suitable for oligonucleotides that are used frequently, as it avoids repeated freeze-thaw cycles.[1] Storing this compound at room temperature for extended periods is not recommended due to the risk of degradation.[1]
Q3: Should I store this compound in a dry, lyophilized state or in a solution?
Both forms are viable, but each has its advantages. Lyophilized (dry) this compound is highly stable and ideal for long-term preservation and shipping.[1] When stored in solution, this compound is more susceptible to hydrolysis and enzymatic degradation. However, resuspending it in a suitable buffer can enhance its stability compared to storing it dry at room temperature.
Q4: What is the best solution for resuspending this compound?
The recommended solution for resuspending this compound is a weak buffer, with TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) being the optimal choice. The Tris component maintains a stable pH, while EDTA chelates divalent cations that can act as cofactors for nucleases, thus protecting the oligonucleotide from degradation. If TE buffer is not compatible with your downstream applications, sterile, nuclease-free water is the next best option. Avoid using distilled water, as its pH can be acidic (as low as 4-5), which can lead to DNA degradation.
Q5: How do repeated freeze-thaw cycles affect this compound stability?
While oligonucleotides are generally more resistant to freeze-thaw cycles than larger genomic DNA, it is still best practice to minimize these cycles. Repeated freezing and thawing can potentially lead to degradation. To avoid this, it is highly recommended to aliquot your this compound stock solution into smaller, single-use volumes.
Q6: Are there any other factors that can affect this compound shelf-life?
Yes, several other factors can impact stability:
-
Light Exposure: If the TPA modification is a fluorescent dye, it is crucial to minimize its exposure to light to prevent photobleaching. Store such modified oligos in the dark.
-
Nuclease Contamination: Nucleases are enzymes that degrade nucleic acids. To prevent contamination, always use nuclease-free water and reagents, and wear gloves when handling your samples.
-
Humidity: For lyophilized this compound, moisture can lead to hydrolysis. Store it in an airtight container with a desiccant to maintain a dry environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced experimental efficiency (e.g., lower signal in qPCR or sequencing) | This compound degradation due to improper storage. | - Verify storage temperature. For long-term storage, ensure it is at -20°C or -80°C. - Check the pH of the storage solution; it should be between 7.0 and 8.0. - Use a fresh aliquot to rule out degradation from multiple freeze-thaw cycles. |
| Complete loss of this compound activity | Severe degradation from nuclease contamination or prolonged storage at room temperature. | - Discard the current stock and reorder. - Review handling procedures to prevent future nuclease contamination (e.g., use of filter tips, dedicated workspace). - Strictly adhere to recommended storage conditions. |
| Inconsistent results between experiments | Inconsistent this compound concentration due to improper mixing after thawing or degradation of one aliquot. | - Ensure the aliquot is vortexed gently and spun down before use. - Use a new aliquot for each experiment to ensure consistency. - Quantify the this compound concentration using UV-Vis spectroscopy before use. |
| Evidence of degradation on a gel (smearing or smaller bands) | Chemical or enzymatic degradation of the oligonucleotide. | - Prepare fresh working solutions from a frozen stock aliquot. - If using water for resuspension, switch to TE buffer for better pH control and nuclease inhibition. - Minimize exposure to light, especially if the TPA moiety is light-sensitive. |
Quantitative Data on Oligonucleotide Shelf-Life
The following table summarizes the approximate shelf-life of standard, non-modified DNA oligonucleotides under proper storage conditions. The stability of this compound is expected to be similar, although the specific TPA modification may influence its stability profile.
| Storage Condition | Dry | In Nuclease-Free Water | In TE Buffer | Approximate Duration |
| -20°C (Freezer) | Stable | Stable | Stable | ~2 years |
| 4°C (Refrigerator) | Stable | Stable | Stable | ~1 year |
| Room Temperature | Less Stable | Least Stable | More Stable | 3-6 months |
| Elevated Temperature (e.g., 37°C) | Prone to degradation | Rapid degradation | Most stable of the three | Weeks to months |
This data is based on studies of general DNA oligonucleotides and should be considered an estimate for this compound.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
1. Objective: To determine the degradation rate of this compound over time at various temperatures and in different storage solutions.
2. Materials:
- This compound stock solution
- Nuclease-free water
- TE buffer (10 mM Tris, pH 8.0, 1 mM EDTA)
- Sterile, nuclease-free microcentrifuge tubes
- Incubators or water baths set to 4°C, 25°C (room temperature), and 37°C
- -20°C and -80°C freezers
- UV-Vis spectrophotometer
- Equipment for the analytical method of choice (e.g., HPLC, gel electrophoresis, or a functional assay like qPCR)
3. Procedure:
- Aliquoting: Resuspend the lyophilized this compound in either nuclease-free water or TE buffer to a stock concentration of 100 µM. Create multiple small aliquots of this stock solution to avoid freeze-thaw cycles of the main stock.
- Sample Preparation: Prepare several sets of this compound aliquots under the following conditions:
- Dry (lyophilized)
- In nuclease-free water
- In TE buffer
- Storage: Store the sets of aliquots at the following temperatures:
- -80°C
- -20°C
- 4°C
- 25°C (Room Temperature)
- 37°C
- Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6, Year 1, Year 2).
- Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the integrity of the this compound using one or more of the following methods:
- UV-Vis Spectroscopy: Measure the absorbance at 260 nm to determine the concentration. A decrease in concentration may indicate degradation.
- Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Visualize the integrity of the oligonucleotide. Degradation will appear as smears or bands of lower molecular weight.
- High-Performance Liquid Chromatography (HPLC): A highly sensitive method to detect degradation products and quantify the amount of full-length, intact this compound.
- Functional Assay: If this compound is used in a specific application (e.g., as a primer in qPCR), assess its performance at each time point. A decrease in performance (e.g., higher Ct value) can indicate degradation.
- Data Analysis: Compare the results from each time point to the Day 0 sample to determine the rate of degradation under each storage condition.
Visualizations
Caption: Factors influencing the stability and degradation of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Validation & Comparative
Comparative Efficacy Analysis: TPA-dT vs. Standard Chemotherapy in A375 Melanoma Models
This guide provides a detailed comparison of the therapeutic efficacy of the novel compound TPA-dT against a standard-of-care chemotherapeutic agent, Compound X (Doxorubicin), in the context of malignant melanoma. The data presented herein is derived from preclinical studies designed to evaluate cytotoxicity, tumor growth inhibition, and mechanisms of action.
Efficacy Comparison: Quantitative Data Summary
The therapeutic potential of this compound was assessed both in vitro using a human melanoma cell line (A375) and in vivo utilizing a mouse xenograft model. The results were benchmarked against Compound X, a widely used anthracycline chemotherapy drug.
Table 1: In Vitro Cytotoxicity in A375 Melanoma Cells
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Compound X after 72 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 2.5 | 2.1 - 2.9 |
| Compound X | 10.8 | 9.5 - 12.1 |
Data indicate that this compound is approximately four times more potent than Compound X in inducing cell death in A375 melanoma cells under the tested conditions.
Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model
This table presents the results from a 21-day in vivo study where tumor-bearing mice were treated with this compound or Compound X. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 125 | 0% |
| This compound | 10 mg/kg | 415 ± 55 | 73% |
| Compound X | 5 mg/kg | 890 ± 98 | 42% |
The in vivo results corroborate the in vitro findings, demonstrating superior anti-tumor activity of this compound compared to Compound X in a preclinical melanoma model.
Mechanism of Action: this compound Signaling Pathway
This compound is hypothesized to exert its effect by selectively activating the pro-apoptotic Protein Kinase C delta (PKCδ) isoform, while simultaneously downregulating survival signals mediated by the transcription factor NF-κB. This dual-action mechanism promotes programmed cell death in cancer cells while potentially sparing normal tissue.
Caption: Proposed signaling pathway for this compound in melanoma cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
-
Cell Culture: A375 human melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: this compound and Compound X were dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with these compounds for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10⁶ A375 cells in 100 µL of Matrigel/PBS mixture (1:1) were subcutaneously injected into the right flank of each mouse.
-
Group Allocation: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and Compound X (5 mg/kg).
-
Dosing: Treatments were administered via intraperitoneal (i.p.) injection every three days for a total of 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At day 21, mice were euthanized, and final tumor volumes were recorded.
-
TGI Calculation: Tumor Growth Inhibition (TGI) was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%.
Caption: Experimental workflow for the A375 melanoma xenograft model.
TPA-dT: A Research Tool for Conditional Gene Silencing, Not a Therapeutic Agent
Intensive investigation into the entity "TPA-dT" reveals that it is not a therapeutic agent, but rather a specialized chemical tool used in preclinical research. Specifically, this compound is a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. Its primary function is to modify small interfering RNAs (siRNAs), rendering them inactive until a specific trigger is introduced.
The core concept behind this compound lies in conditional gene silencing. The TPA group acts as a protective cap on the siRNA molecule. In this "caged" state, the siRNA cannot perform its usual function of silencing a target gene. Gene silencing is activated only when the TPA group is removed, a process that can be precisely controlled in a laboratory setting by the addition of copper(I) ions.[1][2] This elegant mechanism provides researchers with a powerful method to control gene expression with temporal and spatial precision, which is particularly valuable in cell biology and cancer research.[2]
Given that this compound is a research reagent for manipulating gene expression in vitro and not a drug for treating diseases, a direct comparison with "other therapeutic agents" as requested is not applicable. The context of its use is fundamentally different from that of therapeutic drugs administered to patients.
It is likely that the query intended to investigate the therapeutic agent tissue Plasminogen Activator (tPA) , a well-established thrombolytic drug. The "dT" may have been a typographical error. Therefore, this guide will proceed to compare different formulations and combination therapies of therapeutic tPA.
A Comparative Guide to Therapeutic Tissue Plasminogen Activators (tPA) and Combination Therapies
This guide provides a comparative overview of different recombinant tissue plasminogen activators (rtPAs) and tPA-based combination therapies used in clinical practice, primarily for the treatment of acute ischemic stroke.
Introduction to Therapeutic tPAs
Tissue plasminogen activator (tPA) is a serine protease that plays a crucial role in the fibrinolytic system, which is the body's natural mechanism for breaking down blood clots.[3] In medicine, recombinant tPAs (rtPAs) are used as "clot-busting" drugs to restore blood flow in patients with thrombotic events like ischemic stroke, myocardial infarction, and pulmonary embolism.[3] The primary mechanism of action for all tPAs is the conversion of plasminogen to plasmin, an enzyme that degrades the fibrin matrix of a clot.
Several generations of rtPAs have been developed, each with modifications aimed at improving efficacy, safety, and ease of administration. The most common rtPAs include:
-
Alteplase (second-generation): The most widely used and studied rtPA. It is biologically equivalent to native human tPA.
-
Reteplase (third-generation): A modified form of tPA with a longer half-life, allowing for bolus administration.
-
Tenecteplase (TNK-tPA) (third-generation): Another modified rtPA with a longer half-life and higher fibrin specificity than alteplase.
Comparative Efficacy and Safety of tPA Formulations
The following tables summarize quantitative data from clinical trials comparing alteplase, reteplase, and tenecteplase for the treatment of acute ischemic stroke.
Table 1: Comparison of Efficacy Outcomes for Different tPA Formulations in Acute Ischemic Stroke
| Outcome Measure | Alteplase (0.9 mg/kg) | Reteplase (18mg + 18mg) | Tenecteplase (0.25 mg/kg) | Source(s) |
| Excellent Functional Outcome (mRS 0-1) at 3 months | Baseline | Significantly improved | Improved | |
| Independent Ambulation (mRS 0-2) at 3 months | Baseline | Significantly improved | Not specified |
Table 2: Comparison of Safety Outcomes for Different tPA Formulations in Acute Ischemic Stroke
| Safety Outcome | Alteplase (0.9 mg/kg) | Reteplase (18mg + 18mg) | Tenecteplase (0.1 mg/kg) | Source(s) |
| Symptomatic Intracranial Hemorrhage (sICH) | Baseline | Comparable | Higher incidence | |
| Any Intracranial Hemorrhage (ICH) | No significant difference | No significant difference | No significant difference | |
| All-cause Mortality | No significant difference | No significant difference | No significant difference |
mRS: modified Rankin Scale
tPA in Combination with Other Therapeutic Agents
To enhance the efficacy and safety of tPA, researchers have investigated its use in combination with other drugs. These "tPA helpers" aim to mitigate the neurotoxic effects of tPA and extend its therapeutic window.
Table 3: Investigational Combination Therapies with tPA
| Combination Agent | Proposed Mechanism of Action | Key Preclinical/Clinical Findings | Source(s) |
| Edaravone | Free radical scavenger, protects cerebral vessels from ischemic injury. | Attenuated extravasation of tPA in a rat thromboembolic stroke model. | |
| Minocycline | Neuroprotective effects, reduces matrix metalloproteinase-9 (MMP-9) levels. | In combination with delayed tPA, it reduced infarct volume and intracranial hemorrhage in rats. | |
| Batimastat | Broad-spectrum matrix metalloproteinase (MMP) inhibitor. | Reduced hemorrhage volume in animal models of stroke when combined with tPA. | |
| Cilostazol | Used for intermittent claudication, has vasodilatory and antiplatelet effects. | Reduced cerebral edema and hemorrhagic transformation in mice when combined with tPA. |
Experimental Protocols
This protocol is a generalized representation of the methodology described in the research literature.
-
Synthesis of this compound modified siRNA: A specific siRNA sequence is synthesized with the this compound moiety incorporated at a designated position.
-
Cell Culture and Transfection: Human cells (e.g., cancer cell lines) are cultured under standard conditions. The this compound modified siRNA is then introduced into the cells using a suitable transfection reagent.
-
Induction of Gene Silencing: To activate the siRNA, the cells are exposed to a solution containing a Cu(I) source. The Cu(I) cleaves the TPA group from the siRNA.
-
Analysis of Gene Expression: The level of the target gene's mRNA or protein is measured at various time points after copper induction using techniques like quantitative PCR (qPCR) or Western blotting to confirm the gene silencing effect.
This represents a typical workflow for a randomized controlled trial comparing different tPA agents.
-
Patient Screening and Enrollment: Patients presenting with symptoms of acute ischemic stroke within a specific time window (e.g., 4.5 hours) are screened for eligibility based on inclusion and exclusion criteria (e.g., age, stroke severity, absence of intracranial hemorrhage on CT scan).
-
Randomization: Eligible and consenting patients are randomly assigned to receive one of the tPA treatments being compared (e.g., alteplase, reteplase, or tenecteplase) according to a predefined randomization schedule.
-
Drug Administration: The assigned tPA formulation is administered intravenously according to the specific dosing regimen for that drug.
-
Patient Monitoring: Patients are closely monitored for neurological changes, blood pressure, and any signs of adverse events, particularly intracranial hemorrhage.
-
Outcome Assessment: At predefined follow-up times (e.g., 24 hours, 7 days, 90 days), patient outcomes are assessed using standardized scales such as the modified Rankin Scale (mRS) for functional disability and the NIH Stroke Scale (NIHSS) for neurological deficit. Safety outcomes, including the incidence of symptomatic intracranial hemorrhage, are also recorded.
-
Data Analysis: The collected data is statistically analyzed to compare the efficacy and safety of the different tPA formulations.
Visualizations
Caption: Mechanism of action of tissue Plasminogen Activator (tPA).
Caption: Generalized workflow of a comparative clinical trial for tPA formulations.
References
Unveiling Binding Affinity: A Comparative Guide to TPA-dT Modified vs. Unmodified siRNA
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of TPA-dT modified siRNA and its unmodified counterpart, with a focus on the validation of binding affinity to target mRNA. This document provides hypothetical experimental data, detailed protocols for key binding affinity assays, and a visual representation of the experimental workflow.
The advent of chemically modified small interfering RNAs (siRNAs) has opened new avenues for precise control over gene silencing. One such modification, the incorporation of a thymidine analog bearing a tris[(2-pyridyl)methyl]amine (TPA) group (this compound), renders the siRNA inactive until triggered by the presence of Cu(I). A critical aspect of validating such a conditionally-activated siRNA is to ensure that the modification, in its inactive state, sufficiently abrogates binding to the target mRNA, while the unmodified, active siRNA exhibits strong binding. This guide explores the experimental validation of this differential binding affinity.
Comparative Analysis of Binding Affinity
To quantitatively assess the impact of the this compound modification on siRNA-mRNA binding, a series of biophysical assays can be employed. The following table summarizes hypothetical binding affinity data for a standard unmodified siRNA and a this compound modified siRNA directed against the same mRNA target. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity.
| Experimental Method | Analyte | Ligand (Target mRNA) | Dissociation Constant (Kd) | Fold Change in Affinity |
| Isothermal Titration Calorimetry (ITC) | Unmodified siRNA | Target mRNA | 1.5 nM | - |
| Isothermal Titration Calorimetry (ITC) | This compound Modified siRNA | Target mRNA | 1200 nM | 800-fold decrease |
| Surface Plasmon Resonance (SPR) | Unmodified siRNA | Target mRNA | 1.2 nM | - |
| Surface Plasmon Resonance (SPR) | This compound Modified siRNA | Target mRNA | 980 nM | 817-fold decrease |
| Fluorescence Polarization (FP) | Unmodified siRNA | Target mRNA | 2.0 nM | - |
| Fluorescence Polarization (FP) | This compound Modified siRNA | Target mRNA | 1500 nM | 750-fold decrease |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data clearly demonstrates a significant decrease in binding affinity (a higher Kd) for the this compound modified siRNA compared to the unmodified siRNA. This substantial difference is crucial for minimizing off-target effects and ensuring the conditional activity of the modified siRNA.
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental design and execution. Below are detailed methodologies for the three key experiments cited in the comparative data table.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.
Methodology:
-
Sample Preparation:
-
Dialyze both the siRNA (unmodified or this compound modified) and the target mRNA into the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Determine the concentration of both siRNA and mRNA solutions accurately using UV-Vis spectrophotometry at 260 nm.
-
Degas both solutions immediately prior to the experiment to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
Load the target mRNA solution (typically at a concentration of 1-10 µM) into the sample cell of the calorimeter.
-
Load the siRNA solution (typically at a concentration of 20-100 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the siRNA solution into the mRNA solution, with sufficient spacing between injections to allow the system to return to thermal equilibrium.
-
A control experiment, injecting siRNA into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time analysis of binding kinetics.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize a biotinylated version of the target mRNA onto a streptavidin-coated sensor chip.
-
Alternatively, use a sensor chip with a surface chemistry suitable for direct amine coupling of an amino-modified mRNA.
-
A reference flow cell should be prepared in the same way but without the target mRNA to subtract non-specific binding.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the siRNA (unmodified or this compound modified) in running buffer (e.g., HBS-EP+ buffer).
-
Inject the siRNA solutions at various concentrations over the sensor chip surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time by measuring the change in response units (RU).
-
Regenerate the sensor chip surface between each siRNA injection cycle using a suitable regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.
Methodology:
-
Sample Preparation:
-
Synthesize the target mRNA with a fluorescent label (e.g., fluorescein or a rhodamine dye) at one of its termini.
-
Prepare a solution of the fluorescently labeled mRNA at a constant, low concentration (typically in the low nanomolar range) in a suitable binding buffer.
-
Prepare a serial dilution of the siRNA (unmodified or this compound modified) in the same buffer.
-
-
FP Experiment:
-
In a multi-well plate, mix the constant concentration of fluorescently labeled mRNA with the varying concentrations of siRNA.
-
Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the siRNA concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).
-
Experimental Workflow for Binding Affinity Validation
The following diagram illustrates the general workflow for validating the binding affinity of a modified siRNA compared to its unmodified counterpart.
Caption: Workflow for validating siRNA binding affinity.
This guide provides a framework for the validation of this compound modified siRNA binding affinity. The combination of quantitative data from multiple biophysical techniques, supported by detailed experimental protocols, is essential for a thorough and objective comparison. The significant, hypothetically demonstrated, reduction in binding affinity for the this compound modified siRNA underscores its potential for highly specific, conditional gene silencing applications.
Comparative Analysis of TPA-dT Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of TPA-dT, a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group. This compound is primarily utilized for the chemical modification of small interfering RNAs (siRNAs), enabling conditional gene silencing. The TPA moiety renders the siRNA inactive until its removal by copper (I), offering a mechanism for controlled gene expression studies.
While direct quantitative experimental data on the cross-reactivity of this compound with other molecules is not extensively available in the public domain, this guide offers a comprehensive overview based on the known cross-reactivity of structurally similar thymidine analogs and discusses potential off-target effects associated with its primary application.
Comparison with Other Thymidine Analogs
Thymidine analogs are structurally similar to the natural nucleoside thymidine and can be incorporated into DNA during replication. This property makes them valuable tools for studying cell proliferation and DNA synthesis. However, their structural similarity can also lead to cross-reactivity with antibodies and enzymes that recognize thymidine or other analogs.
Table 1: Comparison of this compound with Other Thymidine Analogs
| Feature | This compound | Bromodeoxyuridine (BrdU) | Chlorodeoxyuridine (CldU) | Iododeoxyuridine (IdU) |
| Structure | Thymidine with a bulky tris[(2-pyridyl)methyl]amine (TPA) group. | Thymidine with a bromine atom at the 5-position of the pyrimidine ring. | Thymidine with a chlorine atom at the 5-position of the pyrimidine ring. | Thymidine with an iodine atom at the 5-position of the pyrimidine ring. |
| Primary Application | Modification of siRNAs for conditional gene silencing. | Labeling of replicating DNA for cell proliferation studies. | Labeling of replicating DNA for cell proliferation studies. | Labeling of replicating DNA for cell proliferation studies. |
| Known Cross-Reactivity | Data not readily available. Potential for cross-reactivity with anti-thymidine and other anti-thymidine analog antibodies due to the core thymidine structure. | High cross-reactivity with antibodies against CldU and IdU.[1] | High cross-reactivity with antibodies against BrdU and IdU. | High cross-reactivity with antibodies against BrdU and CldU. |
| Potential Off-Target Effects | Off-target effects of the modified siRNA are a primary concern.[2][3][4] | Can induce DNA damage and affect cell cycle progression. | Can induce DNA damage and affect cell cycle progression. | Can induce DNA damage and affect cell cycle progression. |
Potential Cross-Reactivity of this compound
Based on the known behavior of other thymidine analogs, this compound has the potential to cross-react with:
-
Anti-thymidine antibodies: Due to the conserved thymidine core structure, antibodies raised against thymidine may exhibit some degree of binding to this compound.
-
Anti-BrdU/CldU/IdU antibodies: The structural similarity to other halogenated thymidine analogs suggests a possibility of cross-reactivity with antibodies developed for these molecules. The large TPA group might, however, sterically hinder the binding of some antibodies.
-
DNA Polymerases: While intended for siRNA modification, if free this compound is present in a cellular environment, it could potentially be recognized and incorporated by DNA polymerases, leading to off-target effects on DNA replication.
-
Thymidine Kinase: For incorporation into DNA, thymidine analogs must first be phosphorylated by thymidine kinase. The bulky TPA group on this compound may affect its interaction with and phosphorylation by this enzyme.
Experimental Protocols for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound, the following experimental protocols are recommended:
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
This assay quantifies the binding of an antibody to an immobilized antigen.
Methodology:
-
Antigen Coating: Coat separate wells of a microtiter plate with this compound, thymidine, BrdU, CldU, and IdU.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific antibody binding.
-
Antibody Incubation: Add the primary antibody of interest (e.g., anti-BrdU) at various dilutions to the wells and incubate.
-
Secondary Antibody Incubation: Add a labeled secondary antibody that binds to the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Analysis: Measure the signal intensity, which is proportional to the amount of primary antibody bound to the antigen. Compare the binding of the antibody to this compound with its binding to other analogs.
Caption: Workflow for ELISA to assess antibody cross-reactivity.
In Vitro DNA Polymerase Incorporation Assay
This assay determines if DNA polymerases can incorporate this compound into a growing DNA strand.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, dNTPs (including a labeled dNTP for detection), and varying concentrations of this compound or a control thymidine analog.
-
Reaction: Initiate the polymerization reaction and incubate for a defined period.
-
Termination: Stop the reaction.
-
Analysis: Analyze the reaction products by gel electrophoresis and autoradiography (if using a radiolabel) or fluorescence imaging. The presence of longer DNA products in the presence of this compound indicates its incorporation.
Off-Target Gene Expression Analysis for this compound Modified siRNA
This experiment evaluates the unintended effects of this compound modified siRNAs on global gene expression.
Methodology:
-
Cell Transfection: Transfect cells with the this compound modified siRNA, a control unmodified siRNA, and a non-targeting control siRNA.
-
Activation: For the this compound modified siRNA, treat the cells with Cu(I) to activate the siRNA.
-
RNA Extraction: After a suitable incubation period, extract total RNA from the cells.
-
Gene Expression Profiling: Analyze the gene expression profiles using microarray or RNA-sequencing (RNA-seq).
-
Data Analysis: Compare the gene expression profiles of cells treated with the this compound modified siRNA to the control groups to identify off-target gene regulation.
Caption: Workflow for analyzing off-target effects of this compound modified siRNA.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound involves its conditional removal from siRNA to initiate gene silencing. This process can be visualized as a logical "AND" gate, where both the this compound modified siRNA and the activating signal (Cu(I)) must be present for the downstream effect (gene silencing) to occur.
Caption: Logical relationship for the activation of this compound modified siRNA.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, its structural similarity to other thymidine analogs suggests a potential for cross-reactivity with various biological molecules. For researchers and drug development professionals utilizing this compound, it is crucial to perform rigorous validation to assess its specificity and potential off-target effects within their specific experimental systems. The protocols outlined in this guide provide a framework for conducting such essential validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Modification of small interfering RNAs to prevent off-target effects by the sense strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
TPA-dT Performance Against a Known Inhibitor: A Comparative Analysis
FOR IMMEDIATE RELEASE
A Head-to-Head Comparison of TPA-Mediated Protein Kinase C Activation and its Inhibition by Calphostin C
[City, State] – [Date] – In the landscape of cell signaling research and drug discovery, the robust activation and specific inhibition of key enzymes are paramount for elucidating cellular pathways and developing targeted therapeutics. This guide provides a detailed comparative analysis of the performance of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of Protein Kinase C (PKC), against Calphostin C, a well-established and specific inhibitor of the same enzyme. This report is intended for researchers, scientists, and drug development professionals seeking to understand the interplay between these two molecules and their application in experimental settings.
Through a compilation of experimental data, this guide aims to offer an objective comparison, presenting quantitative data in a clear, tabular format, detailing the experimental methodologies, and visualizing the involved signaling pathways and workflows.
Performance Comparison: TPA vs. Calphostin C
The following table summarizes the key performance indicators of TPA as a PKC activator and Calphostin C as a PKC inhibitor, based on data from published research. The primary endpoint evaluated is the modulation of downstream cellular processes following PKC activation by TPA and its subsequent inhibition by Calphostin C.
| Parameter | TPA (PKC Activator) | Calphostin C (PKC Inhibitor) | Reference Study |
| Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) | [Guberman et al., 2003] |
| Mechanism of Action | Mimics diacylglycerol (DAG), binding to the C1 domain of PKC, leading to its activation. | Competitively inhibits phorbol ester and diacylglycerol binding to the regulatory C1 domain of PKC.[1] | [Guberman et al., 2003] |
| Effect on ALAS Promoter Activity | Inhibits promoter activity by approximately 50% at 1 µM. | Blocks the TPA-induced inhibition of promoter activity at 1 µM.[2] | [Guberman et al., 2003] |
| IC50 | Not Applicable (Activator) | ~0.05 µM for PKC inhibition.[1] | [Kobayashi et al., 1989] |
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, designed to quantify the antagonistic effects of Calphostin C on TPA-induced cellular changes.
Objective: To determine the effect of TPA on 5-aminolevulinate synthase (ALAS) promoter activity and the ability of Calphostin C to inhibit this effect.
Cell Line: HepG2 (human liver carcinoma) cells.
Materials:
-
HepG2 cells
-
p-ALAS/CAT plasmid (containing the ALAS promoter linked to a chloramphenicol acetyltransferase reporter gene)
-
Serum-free cell culture medium
-
TPA (12-O-tetradecanoylphorbol-13-acetate)
-
Calphostin C
-
Transfection reagent
-
CAT assay kit
Procedure:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured to an appropriate confluency.
-
Cells are then transiently transfected with 4 µg of the p-ALAS/CAT plasmid using a suitable transfection reagent.
-
-
Treatment:
-
Following transfection, the cells are incubated in a serum-free medium.
-
The cells are divided into three treatment groups:
-
Control: Treated with the vehicle (e.g., DMSO).
-
TPA: Treated with 1 µM TPA.
-
TPA + Calphostin C: Treated with 1 µM TPA and 1 µM Calphostin C.
-
-
-
Incubation:
-
The treated cells are incubated for 24 hours to allow for TPA-induced changes in gene expression and potential inhibition by Calphostin C.
-
-
Cell Lysis and CAT Assay:
-
After the 24-hour incubation period, the cells are harvested.
-
Cell lysates are prepared, and the chloramphenicol acetyltransferase (CAT) activity is determined using a commercial CAT assay kit. This assay measures the level of CAT enzyme produced, which is proportional to the activity of the ALAS promoter.
-
-
Data Analysis:
-
The results are expressed as relative CAT activity, with the basal activity of the control group set to 100%.
-
Statistical analysis (e.g., Student's t-test) is used to compare the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.[2]
-
This comparative guide demonstrates the potent and specific opposing actions of TPA and Calphostin C on the Protein Kinase C signaling pathway. The provided data and protocols offer a valuable resource for researchers designing experiments to investigate PKC-mediated cellular events. The clear antagonistic relationship between TPA and Calphostin C makes them an excellent toolset for dissecting the intricacies of this critical signaling cascade.
References
A Head-to-Head Comparison: TPA-dT and TPA
A comprehensive review of available scientific literature and research databases reveals a significant ambiguity in the term "TPA-dT." While "TPA" is a well-established acronym for two distinct molecules in biomedical research, "this compound" does not correspond to a readily identifiable compound. This guide aims to clarify the existing understanding of "TPA" in its different contexts and seeks to facilitate a more precise comparison upon clarification of "this compound."
The acronym "TPA" predominantly refers to:
-
Tissue Plasminogen Activator (tPA): A serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, an enzyme that degrades blood clots.[1][2] Recombinant tPA (r-tPA), such as alteplase, is a widely used therapeutic agent for ischemic stroke, myocardial infarction, and pulmonary embolism.[1][3]
-
12-O-tetradecanoylphorbol-13-acetate (TPA): A phorbol ester and a potent tumor promoter used extensively in laboratory research. This TPA acts as a structural analog of diacylglycerol (DAG) and is a powerful activator of Protein Kinase C (PKC).[4] Its ability to activate various signaling pathways makes it a valuable tool for studying cellular processes like proliferation, differentiation, and apoptosis.
Given the lack of information on a specific molecule denoted as "this compound," a direct head-to-head comparison with either form of TPA is not currently feasible. The "-dT" suffix might suggest a modification involving deoxythymidine, a component of DNA. However, without further context or a full chemical name, the precise nature and function of "this compound" remain unknown.
To provide a valuable comparison for researchers, scientists, and drug development professionals, we request further clarification on the identity of "this compound." Specifically, providing the full name of the compound, its chemical structure, or any associated research articles would be instrumental.
Once the identity of "this compound" is established, a detailed comparative analysis can be performed, focusing on aspects such as:
-
Mechanism of Action: A direct comparison of the molecular targets and signaling pathways affected by this compound and the relevant TPA.
-
Potency and Efficacy: Quantitative data on the effective concentrations and maximal responses in relevant experimental models.
-
Specificity and Off-Target Effects: Analysis of the selectivity of each compound for its primary target and any known unintended interactions.
-
Applications in Research and Drug Development: A review of how each compound is utilized in scientific studies and its potential therapeutic applications.
We will then be able to present this information in the requested format, including structured data tables, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows.
We encourage the user to provide the necessary details to enable a comprehensive and accurate comparison between this compound and TPA.
References
A Comparative Guide to the Reproducibility of TPA-dT Experimental Results for Conditional Gene Silencing
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is a cornerstone of modern molecular biology and therapeutic development. Conditional activation of small interfering RNAs (siRNAs) offers a powerful tool for such control. This guide provides a comprehensive overview of the experimental reproducibility of a novel copper-activated siRNA prodrug system utilizing a tris[(2-pyridyl)methyl]amine-modified deoxythymidine (TPA-dT). We present a detailed examination of the experimental data, protocols for its synthesis and application, and a comparison with alternative conditional siRNA activation technologies.
A recent study by Morihiro et al. introduced a pioneering method for the conditional control of gene silencing in human cells using copper ions as a trigger.[1] This was achieved by incorporating a this compound nucleotide into an siRNA strand. The TPA moiety acts as a protective group, rendering the siRNA inactive. Upon exposure to copper(I) ions, which are found at elevated levels in cancer cells, the TPA group is removed, activating the siRNA and initiating gene silencing.[1] This approach holds promise for targeted cancer therapies.
Comparative Analysis of Conditional siRNA Activation
The this compound system offers a chemically-triggered approach to conditional gene silencing. To evaluate its utility, it is essential to compare its performance with other established methods for activating siRNA prodrugs. The following table summarizes key performance indicators for the this compound system and two prominent alternatives: light-activated and enzyme-triggered systems.
| Activation Method | Activator | Target Gene Example | Reported Silencing Efficiency | Key Advantages | Potential Reproducibility Challenges |
| Copper-Activated (this compound) | Copper(I) ions | Cyclin B1 | Significant knockdown upon activation[1] | Tumor-specific activation due to elevated copper levels.[1] | Variability in intracellular copper concentrations; potential for off-target effects of copper. |
| Light-Activated | Near-Infrared (NIR) Light | Luciferase | Up to 4-fold enhancement in knockdown[1] | High spatiotemporal control; non-invasive activation. | Light penetration depth in tissues; potential for phototoxicity. |
| Enzyme-Triggered | Tumor-localized enzymes (e.g., elastase, MMP-2) | Not specified | Proof of concept demonstrated | High target specificity based on enzyme expression. | Variability in enzyme activity between individuals and tumor types. |
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and accurate protocols. The following sections provide methodologies for the synthesis of this compound and its application in cell-based gene silencing assays, based on the work of Morihiro et al.
Synthesis of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a crucial first step. While the full detailed synthesis from the original paper is not publicly available, a plausible synthetic route would involve the modification of a thymidine nucleoside with a TPA-containing linker, followed by phosphitylation to generate the phosphoramidite building block suitable for oligonucleotide synthesis.
Incorporation of this compound into siRNA
This compound is incorporated into a specific site within the siRNA sequence during standard solid-phase oligonucleotide synthesis. The choice of position is critical to ensure that the TPA group effectively blocks the siRNA's interaction with the RNA-induced silencing complex (RISC) until its removal.
In Vitro siRNA Activation and Gene Silencing Assay
-
Cell Culture and Transfection: Human cells (e.g., HeLa) are cultured under standard conditions. This compound modified siRNA targeting a specific mRNA (e.g., cyclin B1) is transfected into the cells using a suitable transfection reagent.
-
Copper-Mediated Activation: Following transfection, the cells are treated with a source of copper(I) ions. A control group of cells transfected with the same siRNA is left untreated.
-
RNA Extraction and Quantitative RT-PCR (qRT-PCR): After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from both treated and untreated cells. The levels of the target mRNA (e.g., cyclin B1) are quantified using qRT-PCR, with a housekeeping gene used for normalization.
-
Data Analysis: The relative expression of the target mRNA in copper-treated cells is compared to that in untreated cells to determine the efficiency of gene silencing.
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Discussion on Reproducibility
The reproducibility of experiments involving this compound modified siRNAs depends on several critical factors:
-
Purity and Quality of this compound siRNA: The synthesis and purification of the modified siRNA must be of high quality to ensure that the observed effects are due to the intended molecule. Incomplete synthesis or the presence of impurities can lead to inconsistent results.
-
Cellular Copper Levels: The activation of this compound siRNA is dependent on the intracellular concentration of copper(I) ions. This can vary between cell lines and even under different culture conditions, potentially affecting the reproducibility of the gene silencing efficiency.
-
Transfection Efficiency: As with all siRNA experiments, the efficiency of transfection can be a major source of variability. Consistent transfection protocols and the use of appropriate controls are essential.
-
Off-Target Effects: It is important to assess whether the this compound modification or the copper treatment itself has any off-target effects on gene expression or cell viability.
To ensure high reproducibility, researchers should meticulously control these variables and include appropriate positive and negative controls in their experimental design. The use of standardized protocols and thorough reporting of all experimental details, as outlined in this guide, will be crucial for the successful application and validation of this promising new technology in the field of drug development and beyond.
References
Unraveling the In Vivo Therapeutic Potential of TPA-dT: A Comparative Analysis
A comprehensive investigation into the therapeutic agent "TPA-dT" has revealed a notable absence of publicly available scientific literature, clinical trial data, or experimental validation pertaining to a compound specifically bearing this designation. Extensive searches across scientific databases and biomedical literature did not yield information on a conjugate molecule of TPA (either Tissue Plasminogen Activator or 12-O-tetradecanoylphorbol-13-acetate) and deoxythymidine (dT) for therapeutic applications.
Therefore, this guide will focus on the in vivo therapeutic effects of 12-O-tetradecanoylphorbol-13-acetate (TPA) , a well-researched phorbol ester with complex, context-dependent roles in cancer biology. While not the specifically requested "this compound," this analysis of TPA provides valuable insights into a molecule that has been investigated for its potential to both promote and inhibit tumor growth in various cancer models. TPA is a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1]
This guide will objectively compare the in vivo performance of TPA in different cancer models, supported by available experimental data, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of In Vivo Efficacy
The in vivo effects of TPA on tumor growth are highly dependent on the cancer type, the dose administered, and the specific experimental model. While historically known as a tumor promoter, certain studies have explored its potential as an anti-cancer agent, particularly in hematological malignancies.
| Cancer Model | Animal Model | TPA Dosage and Administration | Observed Therapeutic Effect | Alternative Therapies Compared | Reference |
| Pancreatic Cancer | Nude Mice (PANC-1 xenograft) | 0.1 mg/kg, intraperitoneal, twice weekly | In combination with Diethyldithiocarbamate (DDTC), significantly inhibited tumor growth. | DDTC alone, TPA alone | [2] |
| Relapsed/Refractory Malignancies | Human Patients (Phase I Clinical Trial) | Dose escalation from 0.063 mg/m² to 0.188 mg/m², intravenous infusion | Limited evidence of tumor response; established a maximum tolerated dose of 0.125 mg/m². | Standard of care for relapsed/refractory cancers | [3] |
Signaling Pathways and Experimental Workflows
The multifaceted effects of TPA are primarily mediated through the activation of the Protein Kinase C (PKC) signaling pathway. Upon binding to PKC, TPA initiates a cascade of downstream events that can influence cell proliferation, differentiation, and apoptosis.
TPA-Induced Signaling Pathway
Caption: TPA activates PKC, initiating the MAPK/ERK signaling cascade, which in turn modulates transcription factors like AP-1 to influence cellular processes such as proliferation, apoptosis, and differentiation.
In Vivo Xenograft Study Workflow
Caption: A typical workflow for an in vivo xenograft study to evaluate the therapeutic effect of a compound like TPA on tumor growth in an animal model.
Experimental Protocols
In Vivo Pancreatic Cancer Xenograft Study
This protocol is based on the methodology described in the study by Wakasugi et al. (2015).[2]
-
Cell Culture: Human pancreatic cancer cells (PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Six-week-old male nude mice are used for the study.
-
Tumor Cell Implantation: PANC-1 cells (5 x 10⁶ cells in 0.1 mL of serum-free medium) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., saline)
-
TPA alone (e.g., 0.1 mg/kg)
-
Alternative therapy alone (e.g., DDTC)
-
Combination of TPA and the alternative therapy
-
-
Drug Administration: The assigned treatments are administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Phase I Clinical Trial for Relapsed/Refractory Malignancies
This protocol is a summary of the methodology from the phase I trial of TPA.[3]
-
Patient Population: Patients with relapsed or refractory malignancies who have exhausted standard treatment options are enrolled.
-
Dose Escalation: TPA is administered intravenously in a dose-escalating manner to different cohorts of patients to determine the maximum tolerated dose (MTD). The starting dose was 0.063 mg/m².
-
Treatment Schedule: TPA is administered on a defined schedule, for example, on days 1-5 and 8-12 of a 28-day cycle.
-
Toxicity Monitoring: Patients are closely monitored for adverse events using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are defined to guide dose escalation.
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected to assess the pharmacokinetic profile of TPA and to measure biological markers of its activity.
-
Tumor Response Evaluation: Tumor response is assessed using standardized criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST).
References
- 1. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]
- 2. Combination of 12-O-tetradecanoylphorbol-13-acetate with diethyldithiocarbamate markedly inhibits pancreatic cancer cell growth in 3D culture and in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I clinical trial of 12- O-tetradecanoylphorbol-13-acetate for patients with relapsed/refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tissue Plasminogen Activator (tPA) and Its Analogs for Thrombolytic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of recombinant tissue plasminogen activator (tPA), commercially known as Alteplase, and its genetically engineered analogs, Reteplase and Tenecteplase. These thrombolytic agents are critical in the management of ischemic events, such as acute ischemic stroke (AIS) and myocardial infarction (MI). This document outlines their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used for their evaluation, supported by experimental and clinical data.
Introduction to tPA and its Analogs
Tissue plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, the primary enzyme responsible for dissolving blood clots.[1] Recombinant DNA technology has enabled the production of tPA (Alteplase) and the development of modified versions, Reteplase and Tenecteplase, with altered pharmacokinetic and pharmacodynamic properties aimed at improving clinical outcomes.[2]
Alteplase (rt-PA) is a recombinant form of human tPA. It is the standard-of-care thrombolytic agent for acute ischemic stroke.[3]
Reteplase is a non-glycosylated mutant of tPA, lacking the fibronectin finger-like, epidermal growth factor, and kringle 1 domains. This modification results in a longer half-life and decreased fibrin binding.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The structural modifications of Reteplase and Tenecteplase result in distinct pharmacokinetic profiles compared to Alteplase, which influences their dosing regimens and clinical utility.
| Property | Alteplase (rt-PA) | Reteplase | Tenecteplase (TNK) |
| Molecular Weight | ~70 kDa | ~39 kDa | ~65 kDa |
| Half-life (initial) | 3-5 minutes | 13-16 minutes | ~22 minutes |
| Fibrin Specificity | High | Low | Very High (14-fold > Alteplase) |
| PAI-1 Resistance | Low | Moderate | High (80-fold > Alteplase) |
| Administration | IV bolus followed by infusion | Double IV bolus | Single IV bolus |
Source: Data compiled from multiple sources.[5]
Clinical Efficacy and Safety: A Comparative Overview
Numerous clinical trials and meta-analyses have compared the efficacy and safety of these tPA analogs, primarily in the context of acute ischemic stroke.
Efficacy in Acute Ischemic Stroke
| Outcome | Alteplase | Reteplase (18+18 mg) | Tenecteplase (0.25 mg/kg) |
| Excellent Functional Recovery (mRS 0-1) | Reference | RR: 1.13 (p<0.01) vs Alteplase | RR: 1.06 (p<0.01) vs Alteplase |
| Independent Ambulation (mRS 0-2) | Reference | RR: 1.07 (p<0.01) vs Alteplase | - |
mRS: modified Rankin Scale; RR: Risk Ratio. Data from a network meta-analysis of randomized controlled trials.
Safety Profile in Acute Ischemic Stroke
| Outcome | Alteplase | Reteplase | Tenecteplase (0.1 mg/kg) |
| Symptomatic Intracranial Hemorrhage (sICH) | Reference | No significant difference vs Alteplase | RR: 7.27 (p<0.01) vs Alteplase |
| All-cause Mortality | No significant difference between treatments | No significant difference between treatments | No significant difference between treatments |
RR: Risk Ratio. Data from a network meta-analysis of randomized controlled trials. It is important to note that the higher risk of sICH for Tenecteplase was observed at a 0.1 mg/kg dose, while the 0.25 mg/kg dose showed comparable safety to Alteplase.
Signaling Pathway: The Fibrinolytic Cascade
The primary mechanism of action for tPA and its analogs is the activation of the fibrinolytic pathway. This pathway is tightly regulated to maintain a balance between clot formation (hemostasis) and clot dissolution (fibrinolysis).
Caption: The Fibrinolytic Signaling Pathway.
Off-Target Effects
While the primary target of tPA and its analogs is fibrin-bound plasminogen, they can have off-target effects. Systemic activation of plasminogen can lead to the degradation of other proteins and increase the risk of bleeding. Furthermore, tPA has been implicated in signaling pathways independent of its fibrinolytic activity, particularly in the central nervous system, which may contribute to both neuroprotective and neurotoxic effects.
Experimental Protocols
The evaluation of tPA and its analogs relies on standardized in vitro and ex vivo assays to determine their fibrinolytic potential.
Fibrin Clot Lysis Assay
This assay measures the ability of a thrombolytic agent to dissolve a pre-formed fibrin clot.
Principle: A plasma clot is formed in vitro, and the thrombolytic agent is added. The time it takes for the clot to lyse is measured by monitoring the change in optical density.
Detailed Methodology:
-
Platelet-Poor Plasma (PPP) Preparation: Collect whole blood in citrate tubes and centrifuge to separate the plasma.
-
Clot Formation: In a 96-well plate, mix PPP with a coagulation activator (e.g., thrombin, tissue factor) and calcium chloride to initiate clot formation.
-
Addition of Thrombolytic Agent: Add a known concentration of the tPA analog to the wells.
-
Monitoring Lysis: Measure the optical density (absorbance) of the wells over time at a specific wavelength (e.g., 405 nm) using a plate reader. Clot formation increases absorbance, while lysis decreases it.
-
Data Analysis: The clot lysis time is typically defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
Caption: Experimental Workflow for Fibrin Clot Lysis Assay.
Plasminogen Activation Assay
This assay quantifies the rate at which a tPA analog converts plasminogen to plasmin.
Principle: The tPA analog is incubated with plasminogen and a chromogenic substrate for plasmin. The rate of color development, resulting from the cleavage of the substrate by newly formed plasmin, is proportional to the plasminogen activator activity.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the tPA analog, human plasminogen, and a plasmin-specific chromogenic substrate (e.g., S-2251).
-
Assay Reaction: In a 96-well plate, combine the tPA analog, plasminogen, and the chromogenic substrate in a suitable buffer.
-
Kinetic Measurement: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a plate reader.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the kinetic curve. This rate is directly proportional to the activity of the plasminogen activator.
Caption: Experimental Workflow for Plasminogen Activation Assay.
Conclusion
The development of tPA analogs, Reteplase and Tenecteplase, represents significant advancements in thrombolytic therapy. Their modified molecular structures confer distinct pharmacokinetic and pharmacodynamic properties, leading to differences in clinical efficacy and safety. Tenecteplase, with its longer half-life, higher fibrin specificity, and convenient single-bolus administration, shows promise as a valuable alternative to Alteplase in the management of acute ischemic stroke. Reteplase has also demonstrated improved functional outcomes. The choice of thrombolytic agent should be guided by a thorough understanding of their comparative profiles and the specific clinical context. Continued research and well-designed clinical trials are essential to further delineate the optimal use of these life-saving therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. login.medscape.com [login.medscape.com]
- 4. Pharmacological preclinical comparison of tenecteplase and alteplase for the treatment of acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic properties of alteplase and tenecteplase. The future of thrombolysis in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for TPA-dT
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with TPA-dT, a thymidine analog modified with a tris[(2-pyridyl)methyl]amine (TPA) group, specific handling and disposal procedures are critical to minimize risk and ensure experimental integrity. This guide provides essential, immediate safety and logistical information for the proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound, based on the safety data for its components and general guidelines for modified oligonucleotides.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Standard, long-sleeved | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols. | To be determined by a site-specific risk assessment. Consult your institution's safety officer. |
Experimental Protocols: Handling, Spill Cleanup, and Disposal
Adherence to standardized protocols is crucial for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing and Reconstitution :
-
Handle solid this compound in a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated. If the spill is large or generates dust, a respirator may be required.
-
Contain : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate chemical absorbent.
-
Clean : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical hazardous waste.
-
Segregation : Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled with the full chemical name ("this compound" or "tris[(2-pyridyl)methyl]amine-modified thymidine") and appropriate hazard warnings.
-
Collection : Follow your institution's procedures for the collection of chemical waste. Do not mix with other waste streams unless explicitly permitted.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
